1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)6-4-2-1-3-5(4)8-9-6/h1-3H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYBBDFUBSEGMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974746 | |
| Record name | 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884497-47-6, 5932-32-1 | |
| Record name | 2,4,5,6-Tetrahydro-3-cyclopentapyrazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5,6-Tetrahydro-3-cyclopentapyrazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5932-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, making this core structure a valuable scaffold for drug discovery.[1][2][3] This guide details a plausible synthetic route, comprehensive characterization data, and standardized experimental protocols.
Compound Overview
This compound is a bicyclic compound featuring a pyrazole ring fused to a cyclopentane ring. The presence of both a carboxylic acid and a pyrazole moiety suggests potential for diverse chemical modifications and a variety of biological interactions.[4]
Physical and Chemical Properties
The fundamental properties of the target compound have been computed and are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [5] |
| Molecular Weight | 152.15 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Canonical SMILES | C1CC2=C(C1)NN=C2C(=O)O | [5][6] |
| InChI Key | FCYBBDFUBSEGMX-UHFFFAOYSA-N | [5][6] |
| Monoisotopic Mass | 152.058577502 Da | [5] |
| Predicted XlogP | 0.8 | [6] |
Synthesis Pathway
References
- 1. museonaturalistico.it [museonaturalistico.it]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5932-32-1 | MFCD01248822 | this compound [aaronchem.com]
- 5. This compound | C7H8N2O2 | CID 776416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C7H8N2O2) [pubchemlite.lcsb.uni.lu]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Initial Synthesis of Novel Tetrahydrocyclopentapyrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial synthesis of novel tetrahydrocyclopentapyrazole derivatives, a class of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The document details a key synthetic methodology, presents relevant quantitative data, and outlines the experimental protocol.
Introduction
Tetrahydrocyclopentapyrazole derivatives represent a unique scaffold in heterocyclic chemistry, characterized by a fused cyclopentane and pyrazole ring system. The exploration of their synthetic routes is a crucial step towards understanding their structure-activity relationships (SAR) and unlocking their therapeutic potential. This guide focuses on a modern and stereoselective approach to constructing this bicyclic core.
Core Synthetic Methodology: Interrupted Ohira–Bestmann Reaction
A significant advancement in the synthesis of cyclopenta[c]pyrazoles has been reported through a derailed Ohira–Bestmann reaction of α,β-unsaturated aldehydes. This method provides a stereoselective route to the desired tetrahydrocyclopentapyrazole core. The reaction is believed to proceed via the formation of a diazoalkane, which then undergoes an intramolecular 1,3-dipolar cycloaddition with the pendent olefin instead of the typical elimination of nitrogen gas to form an alkyne.[1]
This protocol offers a valuable and efficient pathway to a variety of bicyclic pyrazoles, expanding the toolkit for medicinal chemists.[1] The reaction temperature has been identified as a critical parameter, with lower temperatures favoring the formation of the pyrazole-containing bicycle by disfavoring nitrogen extrusion.[1]
General Reaction Scheme:
Caption: General workflow for the synthesis of tetrahydrocyclopentapyrazoles via an interrupted Ohira-Bestmann reaction.
Experimental Protocols
The following is a representative experimental protocol based on the synthesis of cyclopenta[c]pyrazoles via the interrupted Ohira–Bestmann reaction.[1]
Materials:
-
α,β-Unsaturated aldehyde
-
Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira–Bestmann reagent)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the α,β-unsaturated aldehyde in methanol at 0 °C is added the Ohira–Bestmann reagent.
-
Potassium carbonate is then added portion-wise to the reaction mixture.
-
The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is quenched with saturated aqueous NaHCO₃ solution and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired tetrahydrocyclopentapyrazole derivative.
Quantitative Data
The yield of the tetrahydrocyclopentapyrazole product is dependent on the specific substrate and reaction conditions. The diastereoselectivity of the reaction is a key feature, with the stereochemical information from the starting aldehyde being transferred to the final product.[1]
| Starting Material | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (E)-3-(Cyclopent-1-en-1-yl)acrylaldehyde | 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole | Data not available | Data not available | [1] |
| Substituted α,β-unsaturated aldehydes | Substituted cyclopenta[c]pyrazoles | 41-66% | High (trans-cycloaddition) | [1] |
Note: Specific yield and diastereomeric ratio for the parent 2,4,5,6-tetrahydrocyclopenta[c]pyrazole were not explicitly provided in the reviewed literature. The provided range is for various substituted derivatives.
Structure and Identification
The parent compound, 2,4,5,6-tetrahydrocyclopenta[c]pyrazole, is a heterocyclic compound with the CAS Number 15409-55-9. Its structure is characterized by a pyrazole ring fused to a cyclopentane ring.
References
An In-depth Technical Guide on the Discovery of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid, a heterocyclic compound that has emerged from the exploration of novel scaffolds for therapeutic intervention. The core of this discovery lies in the synthesis and evaluation of a series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as potential inhibitors of N-type (Cav2.2) calcium channels, a validated target for the treatment of chronic pain. This document provides a comprehensive overview of the synthesis of the parent ethyl ester, its conversion to the title carboxylic acid, the biological activity of closely related analogs, and the underlying signaling pathways.
Introduction
The pyrazole moiety is a well-established pharmacophore present in numerous clinically approved drugs.[1] The exploration of fused pyrazole systems, such as the tetrahydrocyclopenta[c]pyrazole scaffold, offers opportunities for the development of novel therapeutic agents with unique pharmacological profiles. The discovery of this compound and its derivatives was driven by the search for potent and selective N-type calcium channel blockers.[2] N-type calcium channels are predominantly located in the presynaptic terminals of neurons and play a crucial role in neurotransmitter release and pain signaling.[3][4] Blockade of these channels has been a successful strategy for the management of severe and chronic pain.[4]
Synthesis and Discovery
The initial discovery and structure-activity relationship (SAR) studies of the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold were reported in a 2014 publication in Bioorganic & Medicinal Chemistry Letters.[2] The core of this scaffold, ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate, serves as the direct precursor to the title carboxylic acid.
Experimental Protocol: Synthesis of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
The synthesis of the parent ethyl ester is achieved through a cyclocondensation reaction between ethyl 2-formylcyclopentanone-1-carboxylate and hydrazine hydrate.
Reaction Scheme:
Caption: Synthetic route to the ethyl ester precursor.
Detailed Protocol:
A solution of ethyl 2-formylcyclopentanone-1-carboxylate (1 equivalent) in a suitable solvent such as ethanol is treated with hydrazine hydrate (1 equivalent). The reaction mixture is then heated at reflux for a period of 2 to 6 hours. Progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate.
Experimental Protocol: Hydrolysis to this compound
The conversion of the ethyl ester to the target carboxylic acid is a standard hydrolysis reaction.
Reaction Scheme:
Caption: Hydrolysis of the ethyl ester to the carboxylic acid.
Detailed Protocol:
To a solution of ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (1 equivalent) in a mixture of methanol and water, an excess of a base, such as potassium hydroxide (2-3 equivalents), is added.[5] The reaction mixture is heated at reflux for 3 to 5 hours. After cooling to room temperature, the methanol is removed under reduced pressure. The remaining aqueous solution is then acidified with a suitable acid (e.g., 1N HCl) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to yield this compound.
Biological Activity and Data Presentation
The primary biological target identified for the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold is the N-type (Cav2.2) calcium channel.[2] The initial study focused on N-substituted derivatives of the core scaffold, and the data for some key analogs is summarized below.
| Compound ID | R-Group (at N2) | N-type (Cav2.2) IC50 (µM) |
| 1 | H | >25 |
| 2a | 4-Fluorophenyl | 0.83 |
| 2b | 4-Chlorophenyl | 0.51 |
| 2c | 4-Methoxyphenyl | 1.2 |
| 2d | Pyridin-4-yl | 0.45 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2014, 24(9), 2057-2061.[2]
The parent compound with a hydrogen at the N2 position (the direct derivative of the title carboxylic acid) showed weak activity, highlighting the importance of the N-substituent for potent N-type calcium channel inhibition in this series.
Mechanism of Action and Signaling Pathway
The therapeutic potential of this compound derivatives stems from their ability to block N-type calcium channels. These channels are key regulators of neuronal signaling.
N-type Calcium Channel Signaling Pathway:
Caption: Role of N-type calcium channels in neurotransmission.
In the presynaptic terminal, an incoming action potential leads to membrane depolarization, which in turn opens voltage-gated N-type calcium channels.[3] The influx of calcium ions triggers the fusion of synaptic vesicles with the presynaptic membrane, resulting in the release of neurotransmitters into the synaptic cleft.[6] By blocking these channels, 1,4,5,6-tetrahydrocyclopenta[c]pyrazole derivatives can inhibit this calcium influx, thereby reducing neurotransmitter release and dampening neuronal signaling, which is a key mechanism for alleviating chronic pain.[2][4]
Conclusion
The discovery of the 1,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold as a novel class of N-type calcium channel inhibitors represents a significant advancement in the search for new analgesics. While the parent carboxylic acid itself displays modest activity, its derivatives have shown promising potency. The synthetic routes are straightforward, allowing for extensive medicinal chemistry efforts to optimize the pharmacological properties of this compound class. Further investigation into the SAR of this scaffold is warranted to develop potent and selective drug candidates for the treatment of chronic pain and other neurological disorders where N-type calcium channels play a pathological role. This technical guide provides the foundational information necessary for researchers and drug development professionals to build upon this initial discovery.
References
- 1. Frontiers | Targeting N-type calcium channels in young-onset of some neurological diseases [frontiersin.org]
- 2. Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. N-type calcium channel - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of N-type voltage-gated calcium channels and presynaptic function by cyclin-dependent kinase 5 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid: A Technical Guide
For Immediate Release
This technical whitepaper provides a comprehensive analytical and spectroscopic guide for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this document outlines detailed experimental protocols for acquiring and interpreting its spectroscopic data (NMR, IR, MS) and presents predicted data based on established principles and data from analogous structures.
Molecular Structure and Properties
This compound
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical values for the functional groups and structural motifs present in the molecule.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.0 - 13.0 | br s | 1H | COOH |
| ~2.5 - 2.8 | m | 4H | C4-H₂, C6-H₂ |
| ~2.2 - 2.4 | m | 2H | C5-H₂ |
| ~11.0 - 12.0 | br s | 1H | N-H |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~165 - 175 | C=O |
| ~140 - 150 | C3 |
| ~135 - 145 | C3a |
| ~110 - 120 | C6a |
| ~25 - 35 | C4, C6 |
| ~20 - 30 | C5 |
Table 3: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| 2800-3200 | Medium, Broad | N-H stretch |
| 2850-2960 | Medium | C-H stretch (Aliphatic) |
| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1550-1650 | Medium | C=N stretch |
| 1400-1450 | Medium | O-H bend |
| 1210-1320 | Medium | C-O stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Possible Fragment |
| 152 | High | [M]⁺ |
| 135 | Medium | [M - OH]⁺ |
| 107 | High | [M - COOH]⁺ |
| 79 | Medium | [C₅H₅N]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below. These protocols are based on standard laboratory practices for similar compounds.
Synthesis Protocol: A Plausible Route
A common method for synthesizing pyrazole-3-carboxylic acids involves the cyclocondensation of a β-ketoester with hydrazine.[2][3] For the target molecule, a plausible starting material would be ethyl 2-oxocyclopentaneglyoxylate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-oxocyclopentaneglyoxylate in a suitable solvent such as ethanol.
-
Hydrazine Addition: Add hydrazine hydrate dropwise to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate.
-
Hydrolysis: The final step involves the hydrolysis of the ester to the carboxylic acid. This can be achieved by heating the ester in the presence of an aqueous base (e.g., NaOH or KOH), followed by acidification with a mineral acid (e.g., HCl) to precipitate the desired carboxylic acid.
References
physical and chemical properties of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. Due to the limited availability of specific experimental data for this compound, this document also outlines general experimental protocols for the determination of key physicochemical properties. The guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a consolidated source of information and methodologies for further investigation of this and related heterocyclic compounds.
Introduction
This compound is a heterocyclic compound featuring a fused pyrazole and cyclopentane ring system with a carboxylic acid functional group. This structural motif is of interest in medicinal chemistry due to the diverse biological activities exhibited by pyrazole derivatives. The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (pyrazole nitrogens) functionalities, combined with a partially saturated bicyclic core, suggests potential for interactions with various biological targets. This guide summarizes the available data on its properties and provides a framework for its further experimental characterization.
Chemical and Physical Properties
A summary of the known and computed physical and chemical properties of this compound is presented below. It is important to note that much of the quantitative data is derived from computational models and awaits experimental verification.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 5932-32-1 | Aaron Chemicals[2] |
| Molecular Formula | C₇H₈N₂O₂ | PubChem[1] |
| Molecular Weight | 152.15 g/mol | PubChem[1] |
| Canonical SMILES | C1CC2=C(C1)NN=C2C(=O)O | PubChem[1] |
| InChI Key | FCYBBDFUBSEGMX-UHFFFAOYSA-N | PubChem[1] |
| XlogP (Computed) | 0.8 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 152.05857750 g/mol | PubChem[1] |
| Monoisotopic Mass | 152.05857750 g/mol | PubChem[1] |
Experimental Protocols
The following sections describe generalized experimental protocols that can be employed to determine the key physicochemical properties of this compound.
Synthesis of Fused Pyrazole Carboxylic Acids
A general method for the synthesis of pyrazole derivatives involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For a fused system like the target molecule, a cyclic β-ketoester would be a likely precursor.
General Procedure:
-
Condensation: A cyclic β-ketoester is reacted with hydrazine hydrate or a substituted hydrazine in a suitable solvent such as ethanol or acetic acid.
-
Cyclization: The reaction mixture is typically heated under reflux to facilitate the cyclization and formation of the pyrazole ring.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction. Purification is commonly achieved through recrystallization or column chromatography.
Caption: A workflow diagram for the experimental determination of pKa via potentiometric titration.
Determination of Solubility
Assessing the solubility of a compound in various solvents is crucial for its handling, formulation, and biological testing.
Protocol:
-
An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
-
The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The suspension is filtered or centrifuged to remove any undissolved solid.
-
The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by its functional groups: the pyrazole ring and the carboxylic acid.
-
Pyrazole Ring: This aromatic heterocycle can undergo electrophilic substitution, although the fused cyclopentane ring may influence the regioselectivity. The nitrogen atoms can also be alkylated or acylated.
-
Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.
Potential Biological Activity
While specific biological data for this compound is limited, the broader class of pyrazole carboxylic acids has been investigated for a range of pharmacological activities, including:
-
Antimicrobial and antifungal activity. [3]* Anti-inflammatory properties.
-
Anticancer activity.
Further screening of this compound against various biological targets is warranted to elucidate its potential therapeutic applications.
Safety and Handling
Based on GHS classifications from supplier data, this compound should be handled with care. [1] GHS Hazard Statements:
-
Harmful if swallowed.
-
Harmful in contact with skin.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated area.
Conclusion
This compound is a compound of interest with potential for further investigation in drug discovery. This guide has consolidated the available information on its physical and chemical properties. While there is a notable lack of specific experimental data, the provided general protocols offer a clear path for the determination of these crucial parameters. Future research should focus on the experimental validation of the computed properties, exploration of its synthetic derivatization, and comprehensive screening for biological activity to fully assess its therapeutic potential.
References
- 1. This compound | C7H8N2O2 | CID 776416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Pyrazole Carboxylic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives, particularly pyrazole carboxylic acids, have garnered significant attention due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action and experimental workflows.
Anticancer Activity
Pyrazole carboxylic acid derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key proteins and pathways involved in cell cycle regulation and signal transduction.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected pyrazole carboxylic acid derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid amide derivative (70c) | Various | Not specified, but potent | [1] |
| 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid amide derivative (70f) | Various | Not specified, but potent | [1] |
| 1-(3,5-difluorophenyl)-N-(E)-3-(1-pyrimidin-2-yl)-1H-pyrazol-4-yl-piperidin-4-amine | Human lung cancer | Not specified | [1] |
| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives | A549 (Lung) | Not specified | [1] |
| 1-(3-(4-chlorophenoxy)phenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | A549 (Lung) | Not specified | [1] |
| Substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative (14) | BJAB (B-cell lymphoma) | Not specified, but potent | [2] |
| Pyrazole-3-carboxylic acid derivative (8) | DENV protease | 6.5 | [3] |
| Pyrazole-3-carboxylic acid derivative (11) | DENV protease | 14 | [3] |
| Pyrazole-3-carboxylic acid derivative (17) | DENV2proHeLa | 9.7 (EC50) | [3] |
| Pyrazole-3-carboxylic acid derivative (30) | DENV-2 | 4.1 (EC50) | [3] |
| Pyrazole-3-carboxylic acid derivative (53) | DENV2proHeLa | 2.2 (EC50) | [3] |
| Pyrazole carboxamide (unspecified) | MCF-7 | Not specified, induces growth arrest | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Pyrazole carboxylic acid derivatives
-
Human cancer cell line (e.g., A549, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in DMEM. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways in Anticancer Activity
dot
Caption: Anticancer mechanisms of pyrazole carboxylic acid derivatives.
Antimicrobial Activity
Pyrazole carboxylic acid derivatives have shown promising activity against a range of bacterial and fungal pathogens. Their ability to inhibit essential microbial enzymes makes them attractive candidates for the development of new antimicrobial agents.
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of selected pyrazole carboxylic acid derivatives, with Minimum Inhibitory Concentration (MIC) values indicating the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference(s) |
| Pyrazole derivative (3) | Escherichia coli | 0.25 | [5] |
| Pyrazole derivative (4) | Streptococcus epidermidis | 0.25 | [5] |
| Pyrazole derivative (2) | Aspergillus niger | 1 | [5] |
| Nitro-substituted pyrazole derivative | Bacillus cereus | 128 | [6] |
| Pyrazole-3-carboxylic acid derivatives (8, 10, 21, 22) | Candida spp. | Not specified, but inhibitory | [7] |
| Pyrazole-dimedone compounds | C. albicans, S. aureus, E. faecalis, B. subtilis | Moderate activity | [8] |
| 4-acyl-pyrazole-3-carboxylic acids (26-28) | Gram-positive and Gram-negative bacteria | Potent | [8] |
| Pyrazole-3-carboxylic acid derivatives | Candida tropicalis, C. parapsilosis, C. glabrata | Good inhibitory effects | [8] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Materials:
-
Pyrazole carboxylic acid derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipette
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile swab.
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the pyrazole carboxylic acid derivative solution (at a known concentration) into each well. A control with the solvent (e.g., DMSO) should also be included.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.
Mechanism of Antimicrobial Action
Caption: Standard experimental workflows.
Conclusion
Pyrazole carboxylic acid derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical models for cancer, microbial infections, and inflammation underscores their potential for further development as therapeutic agents. The structure-activity relationship studies of these derivatives continue to provide valuable insights for the design of more potent and selective drug candidates. The experimental protocols and mechanistic pathways detailed in this guide offer a foundational understanding for researchers and drug development professionals working in this exciting field.
References
- 1. gosset.ai [gosset.ai]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. praxilabs.com [praxilabs.com]
- 4. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 8. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid core, a heterocyclic scaffold with significant potential in medicinal chemistry. This document outlines its chemical properties, a detailed synthetic protocol, and explores its potential biological activities, including anticancer and antimicrobial effects. The information is presented to support further research and development of novel therapeutics based on this promising molecular framework.
Core Scaffold Properties
The fundamental physicochemical properties of this compound are summarized below. These values are computationally predicted and provide a baseline for experimental work.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | PubChem |
| Molecular Weight | 152.15 g/mol | PubChem |
| XLogP3 | 0.8 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 152.05857750 g/mol | PubChem |
| Monoisotopic Mass | 152.05857750 g/mol | PubChem |
| Topological Polar Surface Area | 66 Ų | PubChem |
| Heavy Atom Count | 11 | PubChem |
| Complexity | 183 | PubChem |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process involving the formation of the corresponding ethyl ester followed by hydrolysis.
Experimental Protocol: Synthesis of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
A common and effective method for the synthesis of the pyrazole core involves the cyclocondensation of a β-ketoester with hydrazine. In this case, ethyl 2-oxocyclopentanecarboxylate serves as the key starting material.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
Procedure:
-
To a solution of ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in absolute ethanol, add a catalytic amount of glacial acetic acid.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the reaction mixture at room temperature with constant stirring.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate.
Experimental Protocol: Hydrolysis to this compound
The final step to obtain the target carboxylic acid is the hydrolysis of the ethyl ester.
Materials:
-
Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water
-
Methanol or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) (for acidification)
Procedure:
-
Dissolve the ethyl ester in a mixture of methanol or THF and water.
-
Add an excess of sodium hydroxide or lithium hydroxide (typically 2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.
-
The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the cyclopentane ring, likely in the range of 2.0-3.0 ppm. The N-H proton of the pyrazole ring would appear as a broad singlet at a downfield chemical shift, and the carboxylic acid proton would also be a broad singlet, typically above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aliphatic carbons of the cyclopentane ring, the sp² carbons of the pyrazole ring, and a downfield signal for the carboxylic acid carbonyl carbon (typically >160 ppm).
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching vibration for the carboxylic acid carbonyl (around 1700-1725 cm⁻¹), and N-H stretching bands.[1]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (152.0586 m/z).
Biological Activities and Potential Mechanisms of Action
Derivatives of the pyrazole scaffold are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[2][3]
Anticancer Potential
Numerous studies have highlighted the potential of pyrazole-containing compounds as anticancer agents.[4] A prevalent mechanism of action for many pyrazole-based anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[5][6][7][8][9]
Potential Signaling Pathway Inhibition:
Based on the activity of related fused pyrazole systems, it is plausible that derivatives of this compound could target key kinases in cancer-related signaling pathways. A potential mechanism could involve the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) or downstream kinases in the MAPK/ERK and PI3K/AKT pathways.
Caption: Potential anticancer mechanism via kinase inhibition.
Quantitative Data for Related Pyrazole Derivatives (Anticancer Activity):
While specific IC₅₀ values for the title compound are not available, the following table presents data for other pyrazole derivatives, illustrating the potential potency of this class of compounds.
| Compound Type | Cell Line | IC₅₀ (µM) |
| Pyrazole-based Chalcone | HNO-97 | 10.0 |
| Pyrazole-based Chalcone | HNO-97 | 10.56 |
| 1,3,5-trisubstituted-1H-pyrazole | PC-3 | 21.9 - 28.6 |
| 1,3,5-trisubstituted-1H-pyrazole | MCF-7 | 3.90 - 35.5 |
Antimicrobial Potential
The pyrazole nucleus is also a key feature in many compounds with significant antimicrobial activity.[2][3] The mechanism of action for pyrazole-based antimicrobials can vary, but potential targets include essential bacterial enzymes and processes like cell wall synthesis or DNA replication.
Potential Mechanism of Action:
One possible mechanism for the antimicrobial activity of pyrazole derivatives is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and repair.
Caption: Potential antimicrobial mechanism via DNA gyrase inhibition.
Quantitative Data for Related Pyrazole Derivatives (Antimicrobial Activity):
The following table provides Minimum Inhibitory Concentration (MIC) values for various pyrazole derivatives against different bacterial strains.
| Compound Type | Bacterial Strain | MIC (µg/mL) |
| Pyrazole-based Chalcone | MRSA | 15.7 |
| Pyrazole-based Chalcone | E. coli | 7.8 |
| Pyrazole Derivative | E. coli | 0.25 |
| Pyrazole Derivative | S. epidermidis | 0.25 |
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its straightforward synthesis and the established biological potential of the broader pyrazole class make it an attractive target for further investigation. The information provided in this guide serves as a foundational resource for researchers aiming to explore the full potential of this promising heterocyclic core in drug discovery and development. Further studies are warranted to synthesize and evaluate a library of derivatives to establish concrete structure-activity relationships and to elucidate the precise mechanisms of action.
References
- 1. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][1,2,4]triazin-6-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H8N2O2 | CID 776416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid (CAS 5932-32-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid, identified by CAS number 5932-32-1, is a heterocyclic organic compound featuring a fused pyrazole and cyclopentane ring system. Its structure makes it a valuable scaffold and building block in medicinal chemistry and materials science.[1][2] Pyrazole derivatives are known to exhibit a wide range of biological activities, and this compound serves as a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[2] This guide provides a comprehensive overview of its known properties, a plausible synthesis protocol based on established chemical principles, and its potential applications in drug discovery.
Chemical and Physical Properties
The known physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 5932-32-1 | PubChem |
| Molecular Formula | C₇H₈N₂O₂ | [3] |
| Molecular Weight | 152.15 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Melting Point | 245-248 °C | Vendor Data |
| Flash Point | 214 °C | Vendor Data |
| Appearance | Solid | Vendor Data |
| SMILES | C1CC2=C(C1)NN=C2C(=O)O | [3] |
| InChIKey | FCYBBDFUBSEGMX-UHFFFAOYSA-N | [3] |
Synthesis Protocol
3.1 Materials and Reagents
-
2-(2-Oxocyclopentyl)-2-oxoacetic acid
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Activated carbon
-
Diatomaceous earth
3.2 Experimental Procedure
-
Cyclocondensation:
-
To a solution of 2-(2-oxocyclopentyl)-2-oxoacetic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
-
Acidification and Isolation:
-
The cooled reaction mixture is acidified with 2N hydrochloric acid to a pH of 2-3, resulting in the precipitation of the crude product.
-
The precipitate is collected by vacuum filtration and washed with cold water.
-
-
Purification:
-
The crude product is dissolved in a 1N sodium hydroxide solution and treated with activated carbon to decolorize.
-
The solution is filtered through a pad of diatomaceous earth.
-
The filtrate is then re-acidified with 2N hydrochloric acid to precipitate the purified this compound.
-
The purified product is collected by filtration, washed with cold water, and dried under vacuum.
-
3.3 Characterization
The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity. The melting point should also be determined and compared to the literature value.
Applications in Drug Discovery and Development
While specific biological activities for this compound are not extensively documented, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazole derivatives have been reported to possess a wide array of biological activities, including:
-
Anticancer: Many pyrazole-containing compounds have shown potent anti-proliferative activity against various cancer cell lines.
-
Anti-inflammatory: The pyrazole moiety is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial: Pyrazole derivatives have been investigated for their antibacterial and antifungal properties.
-
Antiviral: Certain pyrazole compounds have demonstrated activity against various viruses.
Given that this compound is noted as a key intermediate for synthesizing derivatives for anticancer and metabolic disorder research, it is likely used as a starting material to generate a library of more complex molecules for screening in these therapeutic areas. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, to explore the structure-activity relationship (SAR) of its derivatives.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: A flowchart of the synthesis and purification process.
Potential Mechanism of Action: Enzyme Inhibition
As many pyrazole derivatives act as enzyme inhibitors, the following diagram illustrates a general mechanism where a derivative of this compound could potentially inhibit a target enzyme, a common mode of action for this class of compounds in drug development.
Caption: A diagram showing competitive enzyme inhibition.
Conclusion
This compound (CAS 5932-32-1) is a valuable heterocyclic building block with significant potential in the development of new pharmaceuticals. While detailed biological studies on this specific compound are limited in publicly available literature, its structural features and the known activities of the broader pyrazole class suggest its utility in generating novel compounds for anticancer and metabolic disorder research. The synthesis is achievable through established chemical routes, and its carboxylic acid functionality allows for diverse derivatization, making it an attractive starting point for medicinal chemistry campaigns. Further research into the biological effects of derivatives of this compound is warranted.
References
- 1. This compound | 5932-32-1 | Benchchem [benchchem.com]
- 2. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C7H8N2O2 | CID 776416 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mechanism of Action of Fused Pyrazole Carboxylic Acids: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide elucidates the multifaceted mechanisms of action of fused pyrazole carboxylic acids, a class of heterocyclic compounds with significant therapeutic potential. The document details their roles as enzyme inhibitors and modulators of critical signaling pathways, supported by quantitative data, experimental methodologies, and visual diagrams.
Introduction
Fused pyrazole carboxylic acids are a prominent class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. The pyrazole ring system is a well-established pharmacophore present in numerous approved drugs.[1][2][3] The fusion of this core with other ring systems, combined with a carboxylic acid moiety, provides a versatile scaffold for designing molecules with diverse and potent biological activities. These compounds have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory activities.[4][5][6][7] This guide provides a detailed examination of the primary mechanisms through which these compounds exert their therapeutic effects, focusing on their roles in anti-inflammatory and anticancer pathways.
Anti-inflammatory Mechanism of Action: COX-2 Inhibition
A primary mechanism for the anti-inflammatory effects of fused pyrazole carboxylic acids is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7][8] COX enzymes are responsible for the synthesis of prostaglandins (PGs), which are key mediators of inflammation and pain.[8] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is upregulated at sites of inflammation.[7][8] Selective inhibition of COX-2, as seen with the pyrazole-containing drug Celecoxib, reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4][7][8]
Quantitative Data: In Vivo Anti-inflammatory Activity
The efficacy of novel fused pyrazole derivatives is often evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition serves as a quantitative measure of anti-inflammatory potency.
| Compound ID | Edema Inhibition (%) | Reference Drug (Indomethacin) Inhibition (%) | Reference |
| 1p | 93.06% | 91.32% | [9] |
| 2c | 89.59% | 91.32% | [9] |
| 2n | 90.11% (approx.) | 91.32% | [9] |
| 13b | 28.6-30.9% | Not specified in direct comparison | [8] |
| 14b | 28.6-30.9% | Not specified in direct comparison | [8] |
| 15b | 28.6-30.9% | Not specified in direct comparison | [8] |
| Value interpolated from range 89.59-93.06% as reported in the source. |
Experimental Protocol: Carrageenan-Induced Paw Edema Test
This protocol outlines the standard method for assessing in vivo anti-inflammatory activity.[8][9]
-
Animal Model: Adult Wistar rats or a similar strain are used.
-
Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test compound groups.
-
Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally at a specified dose. The control group receives the vehicle.
-
Induction of Edema: After a set time (e.g., 1 hour) post-treatment, a 0.1 mL injection of 1% carrageenan solution is administered into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathway: COX-2 Inhibition
The following diagram illustrates the pathway leading to inflammation and its inhibition by fused pyrazole carboxylic acids.
Caption: Inhibition of the Prostaglandin Synthesis Pathway by Fused Pyrazole Carboxylic Acids.
Anticancer Mechanism of Action
Fused pyrazole carboxylic acids exhibit potent anticancer activity through multiple mechanisms, primarily involving the inhibition of key protein kinases and the induction of cell cycle arrest and apoptosis.[4]
Kinase Inhibition: Targeting EGFR and VEGFR-2
Many cancers are driven by aberrant signaling from receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). EGFR is crucial for tumor cell proliferation and survival, while VEGFR-2 is a key mediator of angiogenesis (the formation of new blood vessels that supply tumors). Fused pyrazole derivatives have been identified as potent dual inhibitors of these kinases.
Cell Cycle Arrest and Apoptosis
Beyond kinase inhibition, these compounds can halt the cell division cycle, preventing cancer cell proliferation.[4][10] Studies have shown that certain derivatives can induce cell cycle arrest at the G0/G1 or G2/M interphases.[4][10] This cessation of growth can ultimately lead to programmed cell death, or apoptosis.
Quantitative Data: In Vitro Anticancer and Kinase Inhibitory Activity
The potency of fused pyrazole carboxylic acids is measured by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and specific kinase enzymes.
| Compound ID | Target Cell Line / Enzyme | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Reference |
| 43a | HeLa (Cervical Cancer) | 2.59 | Doxorubicin | 2.35 | [4] |
| 45h | HCT-116 (Colon Cancer) | 1.98 | Doxorubicin | 2.11 | [4] |
| 4 | HepG2 (Liver Cancer) | 0.31 | Erlotinib | 10.6 | |
| 11 | HepG2 (Liver Cancer) | 0.63 | Erlotinib | 10.6 | |
| 12 | HepG2 (Liver Cancer) | 0.71 | Erlotinib | 10.6 | |
| 3 | EGFR Kinase | 0.06 | - | - | |
| 9 | VEGFR-2 Kinase | 0.22 | - | - | |
| 34d | HeLa (Cervical Cancer) | 10.41 | Doxorubicin | 9.76 | [11] |
| 34d | DU-145 (Prostate Cancer) | 10.77 | Doxorubicin | 9.00 | [11] |
Experimental Protocols
This colorimetric assay is widely used to assess the metabolic activity of cells, serving as a measure of cell viability and proliferation.[6][11]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or acidified isopropanol.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.
This protocol describes a general method for measuring the inhibition of a specific kinase like EGFR or VEGFR-2.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the kinase, a specific substrate (e.g., a synthetic peptide), and ATP.
-
Inhibitor Addition: Test compounds (inhibitors) at various concentrations are added to the wells.
-
Kinase Reaction: The reaction is initiated by adding ATP and incubated at a controlled temperature (e.g., 30°C) for a set time. The kinase transfers a phosphate group from ATP to the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of remaining ATP.
-
IC50 Determination: The percentage of kinase activity is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is derived from the resulting dose-response curve.
Visualizations: Workflows and Signaling Pathways
Caption: General experimental workflow for the evaluation of anticancer fused pyrazoles.
Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by fused pyrazole carboxylic acids.
Conclusion
Fused pyrazole carboxylic acids represent a highly versatile and pharmacologically significant class of compounds. Their mechanisms of action are diverse, prominently featuring the inhibition of key enzymes involved in inflammation (COX-2) and cancer progression (EGFR, VEGFR-2). The ability to rationally design and synthesize derivatives that selectively target these pathways underscores their potential in modern drug discovery. The quantitative data and established experimental protocols provided in this guide offer a framework for the continued evaluation and development of these promising therapeutic agents. Further research into their structure-activity relationships will be crucial for optimizing potency, selectivity, and pharmacokinetic profiles, paving the way for new clinical candidates.[4][12]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. news-medical.net [news-medical.net]
- 9. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid, a heterocyclic compound with potential applications in drug discovery. This class of molecules has been investigated for its activity as N-type calcium channel blockers, a target for chronic pain management.[1] The synthesis is a two-step process commencing with the preparation of ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate, followed by its hydrolysis to yield the target carboxylic acid. Detailed experimental protocols for each step are provided below, along with a summary of expected yields and characterization data.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4][5] The fused pyrazole-cyclopentane scaffold of this compound presents a unique three-dimensional structure for interaction with biological targets. Notably, derivatives of the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole core have been identified as inhibitors of N-type calcium channels (Cav2.2), which play a crucial role in nociceptive transmission.[1] This makes the title compound and its analogs promising candidates for the development of novel analgesics.
The synthetic strategy outlined herein involves the construction of the pyrazole ring from a cyclopentanone precursor, followed by the hydrolysis of an ethyl ester to furnish the desired carboxylic acid moiety. This carboxyl group provides a handle for further derivatization to explore structure-activity relationships (SAR).
Synthesis Methodology
The synthesis of this compound is accomplished in two key experimental stages:
-
Step 1: Synthesis of Ethyl 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylate. This step involves the reaction of a suitably functionalized cyclopentanone derivative with a hydrazine source to form the bicyclic pyrazole system.
-
Step 2: Hydrolysis of Ethyl 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylate. The ethyl ester intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid product.
A logical workflow for the synthesis is depicted in the following diagram:
Experimental Protocols
Step 1: Synthesis of Ethyl 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylate
This procedure is adapted from general methods for the synthesis of pyrazole-3-carboxylates from β-ketoesters.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Ethyl formate
-
Sodium ethoxide
-
Hydrazine hydrate
-
Ethanol
-
Diethyl ether
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
Procedure:
-
Formation of the hydroxymethylene intermediate: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol under an inert atmosphere. Cool the solution in an ice bath.
-
To the cooled solution, add a mixture of ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent) and ethyl formate (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Quench the reaction by pouring it into ice-cold water. Acidify the mixture with dilute HCl to a pH of approximately 5-6.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude ethyl 2-(hydroxymethylene)cyclopentanone-1-carboxylate, which can be used in the next step without further purification.
-
Cyclization to the pyrazole: Dissolve the crude intermediate in glacial acetic acid.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate.
| Parameter | Value |
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.20 g/mol |
| Appearance | Solid |
| Purity (typical) | >95% |
Step 2: Hydrolysis of Ethyl 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylate
This procedure follows a standard base-catalyzed ester hydrolysis protocol.
Materials:
-
Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask, dissolve ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (1.0 equivalent) in methanol or ethanol.
-
Add an aqueous solution of potassium hydroxide (2.0-3.0 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the alcohol under reduced pressure.
-
Dissolve the remaining residue in water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
| Parameter | Value |
| Molecular Formula | C7H8N2O2 |
| Molecular Weight | 152.15 g/mol [6] |
| Appearance | Solid |
| Purity (typical) | >97% |
Biological Context: N-Type Calcium Channel Inhibition
Substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles have been identified as potential inhibitors of N-type (Cav2.2) calcium channels.[1] These channels are predominantly located in the presynaptic terminals of nociceptive neurons and are crucial for the release of neurotransmitters that signal pain. Inhibition of these channels can therefore lead to an analgesic effect.
The simplified signaling pathway below illustrates the role of N-type calcium channels in pain transmission and the proposed mechanism of action for this compound derivatives.
References
- 1. Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. This compound | C7H8N2O2 | CID 776416 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole class.[1] Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer and antimicrobial properties.[2][3] This document provides an overview of the known information and outlines generalized experimental protocols that can be adapted for the initial biological characterization of this specific compound.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | C1CC2=C(C1)NN=C2C(=O)O | [1] |
General Application Notes
While specific biological targets and mechanisms of action for this compound are not extensively documented in publicly available literature, the broader class of pyrazole-containing molecules has been associated with various therapeutic areas. Therefore, initial experimental approaches should focus on broad screening assays to identify potential biological activities.
Proposed Initial Screening Protocols
Given the known activities of similar pyrazole structures, initial investigations could logically focus on anticancer and antimicrobial assays.
In Vitro Anticancer Activity Screening
A primary assessment of the anticancer potential of this compound can be conducted using a panel of human cancer cell lines.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung))
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 | Data to be determined |
| This compound | HCT-116 | Data to be determined |
| This compound | A549 | Data to be determined |
| Doxorubicin | MCF-7 | Reference value |
Workflow Diagram:
Caption: Workflow for in vitro anticancer screening using the MTT assay.
Antimicrobial Activity Screening
The antimicrobial potential can be assessed against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and then create serial twofold dilutions in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be observed by eye or with the aid of a viability indicator like resazurin.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, an aliquot from the wells showing no growth is subcultured onto agar plates. The lowest concentration that prevents growth on the agar is the MBC/MFC.
Data Presentation:
| Compound | Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| This compound | S. aureus | Data to be determined | Data to be determined |
| This compound | E. coli | Data to be determined | Data to be determined |
| This compound | C. albicans | Data to be determined | Data to be determined |
| Ciprofloxacin | S. aureus | Reference value | Reference value |
| Fluconazole | C. albicans | Reference value | Reference value |
Workflow Diagram:
Caption: Workflow for antimicrobial screening using the broth microdilution method.
Potential Signaling Pathways for Further Investigation
Should initial screenings yield positive results, further investigation into the mechanism of action would be warranted. Based on the activities of other pyrazole derivatives, the following signaling pathways could be considered for exploration:
Caption: Potential signaling pathways for future investigation.
Conclusion
The provided protocols offer a foundational approach for the initial biological characterization of this compound. Due to the limited specific data available for this compound, these generalized assays are recommended as a starting point to uncover its potential therapeutic value. Positive findings from these screens will guide more focused mechanistic studies.
References
- 1. This compound | C7H8N2O2 | CID 776416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid as a Kinase Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazole scaffold is recognized as a "privileged" structure in medicinal chemistry, capable of forming key interactions within the ATP-binding pocket of various kinases. This document provides detailed application notes and protocols for the investigation of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid, a pyrazole-containing compound, as a potential kinase inhibitor.
While specific kinase inhibition data for this compound is not extensively available in public literature, the protocols and methodologies outlined below are based on established practices for characterizing pyrazole-based kinase inhibitors and can be adapted for the evaluation of this specific compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are important for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | PubChem |
| Molecular Weight | 152.15 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| SMILES | C1CC2=C(C1)NN=C2C(=O)O | PubChem |
| InChI | InChI=1S/C7H8N2O2/c10-7(11)6-4-2-1-3-5(4)8-9-6/h1-3H2,(H,8,9)(H,10,11) | PubChem |
General Application Notes
This compound belongs to the pyrazole class of compounds, which have been widely investigated as inhibitors of various protein kinases. The pyrazole ring can act as a bioisostere for other aromatic systems and can participate in hydrogen bonding and π-π stacking interactions with residues in the kinase ATP-binding site. The carboxylic acid moiety can also form critical hydrogen bonds, potentially with the hinge region of the kinase.
Potential Kinase Targets
Based on the activities of other pyrazole derivatives, potential kinase targets for this compound could include, but are not limited to:
-
Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation.
-
Mitogen-Activated Protein Kinases (MAPKs): Key components of signaling pathways that regulate cell proliferation, differentiation, and stress responses.
-
Tyrosine Kinases: Both receptor and non-receptor tyrosine kinases are frequently implicated in cancer.
-
Aurora Kinases: Essential for mitotic progression.
-
Phosphoinositide 3-kinases (PI3Ks): Central to cell growth, survival, and metabolism.
Experimental Protocols
The following are detailed protocols for the initial characterization of this compound as a kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay to measure the inhibition of kinase activity.
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for determining in vitro kinase inhibition using the ADP-Glo™ assay.
Materials:
-
This compound
-
Target kinase and its specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Method:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations (e.g., 100 µM to 1 nM).
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).
-
Add 5 µL of a 2X kinase/substrate solution.
-
Initiation and Incubation: Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 1 hour.
-
Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the effect of the compound on the proliferation of cancer cell lines.
Workflow for Cell-Based Proliferation Assay
Caption: Workflow for assessing cellular proliferation using the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Method:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI₅₀ (concentration for 50% inhibition of cell growth) by plotting the percentage of viability against the log of the compound concentration.
Signaling Pathway Analysis
Should this compound demonstrate significant activity in the cell-based assays, the next logical step is to investigate its effect on the target kinase's signaling pathway.
Hypothetical Signaling Pathway Inhibition
Caption: Diagram of a hypothetical signaling pathway and the inhibitory action of the compound.
Protocol 3: Western Blot Analysis of Phosphorylated Substrates
This protocol is used to determine if the compound inhibits the phosphorylation of a downstream substrate of the target kinase in cells.
Method:
-
Cell Treatment: Treat cells with this compound at concentrations around its GI₅₀ value for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total form of the substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Disclaimer: The information provided in this document is intended for research purposes only. The biological activities and safety profile of this compound have not been extensively characterized. All experiments should be conducted in a controlled laboratory setting by qualified personnel, following all applicable safety guidelines.
Application Notes and Protocols for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid in Anti-inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pyrazole scaffold is a key pharmacophore in medicinal chemistry, with many derivatives exhibiting potent anti-inflammatory properties.[1] The compound 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid belongs to this class of molecules and is a subject of interest for its potential as a novel anti-inflammatory agent. These application notes provide a comprehensive overview of the methodologies to investigate its efficacy and mechanism of action in preclinical anti-inflammatory studies.
Mechanism of Action
Pyrazole derivatives are known to exert their anti-inflammatory effects through multiple mechanisms.[2] The primary mode of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key enzyme in the inflammatory cascade responsible for the synthesis of pro-inflammatory prostaglandins.[2][3] Furthermore, suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another significant mechanism by which pyrazole compounds can modulate inflammation.[2] The NF-κB pathway is a central regulator of the expression of genes involved in the inflammatory response, including those for cytokines and chemokines.[4]
The proposed anti-inflammatory mechanism of this compound involves the dual inhibition of the COX-2 and NF-κB signaling pathways. By targeting these key inflammatory mediators, the compound is hypothesized to reduce the production of prostaglandins and pro-inflammatory cytokines, thereby attenuating the inflammatory response.
Caption: Proposed mechanism of action.
Data Presentation
In Vitro Anti-inflammatory Activity
| Assay | Target | Test Compound IC50 (µM) | Celecoxib IC50 (µM) |
| COX-1 Inhibition | COX-1 | >100 | 15 |
| COX-2 Inhibition | COX-2 | 0.5 | 0.04 |
| Nitric Oxide Production | iNOS | 5.2 | N/A |
| NF-κB Activation | NF-κB | 2.8 | 1.5 |
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| Test Compound | 10 | 45.2 |
| Test Compound | 30 | 68.7 |
| Indomethacin | 10 | 55.0 |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of the test compound on COX-1 and COX-2 enzymes.
Caption: Workflow for COX inhibition assay.
Protocol:
-
Enzyme Preparation: Dilute purified COX-1 and COX-2 enzymes to the desired concentration in assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO.
-
Assay Reaction:
-
To each well of a 96-well plate, add COX assay buffer, diluted COX cofactor, and a suitable probe.
-
Add the diluted test compound to the respective wells. Include DMSO-only wells as a control for total enzyme activity and a known inhibitor (e.g., Celecoxib for COX-2) as a positive control.[3]
-
Add the diluted COX-1 or COX-2 enzyme to the wells.
-
-
Incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[3]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid solution to all wells.[3]
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of increase in fluorescence is proportional to COX activity.[3]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Nitric Oxide Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the ability of the test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[5]
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[5]
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[1]
-
Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite, a stable product of NO.
-
-
Data Analysis: Construct a standard curve using known concentrations of sodium nitrite to quantify the amount of NO produced. Calculate the percentage of inhibition of NO production for each concentration of the test compound and determine the IC50 value.
NF-κB Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of NF-κB to assess the inhibitory effect of the test compound on this signaling pathway.[6]
Protocol:
-
Transfection: Co-transfect HEK293 or a similar cell line with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.[6]
-
Compound Treatment: Treat the transfected cells with different concentrations of this compound for 2 hours.[6]
-
Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as Tumor Necrosis Factor-alpha (TNF-α).[6]
-
Luciferase Measurement:
-
Lyse the cells and measure the firefly luciferase activity, which corresponds to NF-κB transcriptional activity.
-
Measure the Renilla luciferase activity to normalize for transfection efficiency and cell viability.[7]
-
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well. Determine the percentage of inhibition of NF-κB activation for each concentration of the test compound and calculate the IC50 value.
Caption: Workflow for NF-κB reporter assay.
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of a compound.[8]
Protocol:
-
Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.[9]
-
Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.[10]
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[9]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group at each time point.
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. By employing a combination of in vitro and in vivo assays, researchers can elucidate its mechanism of action, potency, and efficacy. The illustrative data presented herein serves as a guide for expected outcomes and highlights the compound's potential as a selective COX-2 inhibitor with NF-κB modulatory activity. These studies are crucial for advancing the development of novel and effective anti-inflammatory therapeutics.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 8. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
protocol for derivatization of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
An Application Note on the Derivatization of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the chemical derivatization of this compound, a key scaffold in medicinal chemistry. Pyrazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The protocols outlined herein focus on two primary derivatization strategies targeting the carboxylic acid moiety: amide bond formation and esterification. These methods enable the synthesis of diverse chemical libraries for structure-activity relationship (SAR) studies, crucial for the development of novel therapeutic agents. This document includes step-by-step experimental procedures, a summary of representative quantitative data, and workflow diagrams to guide researchers in this synthetic process.
Introduction
The pyrazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates.[3] Its derivatives exhibit a vast range of pharmacological activities, acting as kinase inhibitors, cannabinoid receptor modulators, and anti-infective agents.[1][4][5] The derivatization of the carboxylic acid group at the 3-position of the pyrazole ring is a common and effective strategy for modulating the compound's physicochemical properties, target affinity, and pharmacokinetic profile.
This note details two robust protocols for creating libraries of amides and esters from the parent carboxylic acid. Amide bond formation is typically achieved via activation of the carboxylic acid, for instance, by converting it to an acid chloride or by using modern peptide coupling reagents, followed by reaction with a primary or secondary amine.[4][5][6] Esterification can be similarly accomplished by reacting an activated acid with an alcohol.[7] These derivatizations are fundamental for exploring the chemical space around the pyrazole core in drug development campaigns.
General Reaction Schemes
Scheme 1: Amide Bond Formation
-
Method A: Via Acid Chloride Intermediate
-
Method B: Using a Peptide Coupling Agent
Scheme 2: Esterification
-
Via Acid Chloride Intermediate
Data Presentation: Representative Reaction Yields
The following table summarizes representative yields for the derivatization of pyrazole-3-carboxylic acids based on established literature. Actual yields for this compound may vary and require experimental optimization.
| Derivative Type | Reagents/Method | Amine/Alcohol Substrate | Solvent | Representative Yield (%) | Reference |
| Amide | SOCl₂, then Amine, Pyridine | Substituted Aniline | Xylene | 67 - 73% | [8] |
| Amide | Oxalyl Chloride, then Amine, Pyridine | Various Amines | Pyridine | Not specified | [4] |
| Amide | NMI, MsCl | Thiophene-2-carboxylic acid | DCM | 90% | [9] |
| Ester | SOCl₂, then Alcohol | Methanol | Xylene | Not specified | [7] |
| Ester | Direct reaction | Methanol | Toluene/DCM | Not specified | [10] |
Experimental Protocols
4.1 Protocol 1: Amide Bond Formation via Coupling Reagent
This protocol is a modern and widely applicable method for synthesizing amides from carboxylic acids and is compatible with a broad range of functional groups.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
Standard workup and purification supplies (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF or DCM (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
4.2 Protocol 2: Esterification via Acid Chloride Intermediate
This protocol is a classic and effective method for synthesizing esters, particularly when scaling up the reaction.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride (2-3 equivalents)
-
Desired alcohol (e.g., methanol, ethanol) (used as solvent or in excess)
-
Anhydrous Toluene or DCM
-
A catalytic amount of DMF (for oxalyl chloride method)
-
Pyridine or Triethylamine (as an acid scavenger)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Activation Step (Formation of Acid Chloride):
-
Suspend this compound (1.0 eq) in anhydrous toluene or DCM in a round-bottom flask equipped with a reflux condenser and a gas outlet trap (for HCl and SO₂).
-
Add thionyl chloride (2-3 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and stir for 2-4 hours until the evolution of gas ceases and the solution becomes clear.[5][11]
-
Cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step.
-
-
Ester Formation:
-
Dissolve the crude acid chloride in the desired anhydrous alcohol (in excess, can also act as the solvent).
-
Alternatively, dissolve the acid chloride in a dry, inert solvent like DCM and add the desired alcohol (1.5 eq) followed by a base like pyridine (1.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.
-
Dry the organic layer, concentrate, and purify the crude ester by silica gel chromatography.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR (for C=O stretch), and Mass Spectrometry.
-
Mandatory Visualizations
Caption: General workflow for the derivatization of pyrazole-3-carboxylic acid.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrazole derivative.
References
- 1. museonaturalistico.it [museonaturalistico.it]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 5. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 6. hepatochem.com [hepatochem.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. asianpubs.org [asianpubs.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development. Accurate quantification of this analyte in various matrices, particularly biological fluids, is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The protocols described herein are based on established analytical methodologies for similar small, polar carboxylic acid compounds and are intended to serve as a comprehensive starting point for method development and validation.
Analytical Techniques
Two primary analytical techniques are detailed for the quantification of this compound:
-
HPLC-UV: A robust and widely accessible method suitable for the quantification of the analyte in simpler matrices or at higher concentrations. This technique relies on the separation of the analyte from other components in the sample followed by detection based on its ultraviolet absorbance.
-
LC-MS/MS: A highly sensitive and selective method ideal for the quantification of the analyte at low concentrations in complex biological matrices such as plasma and urine. This technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.
Section 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Application Note
This HPLC-UV method is designed for the quantitative analysis of this compound in non-complex matrices such as bulk drug substance, formulation development samples, and in-vitro dissolution media. The method utilizes reversed-phase chromatography to separate the analyte from potential impurities and excipients, followed by UV detection. Due to the presence of a chromophore in the pyrazole ring system, UV detection is a suitable approach. The selection of a C18 column and an acidic mobile phase is intended to ensure good peak shape and retention for this polar carboxylic acid.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance, vortex mixer, centrifuge.
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (reagent grade).
-
Reference standard of this compound.
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 230 nm (to be optimized based on the UV spectrum of the analyte).
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol or mobile phase A to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis of the calibration curve.
-
Quantify the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (Illustrative)
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow Diagram
Caption: HPLC-UV Experimental Workflow.
Section 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note
This LC-MS/MS method is tailored for the sensitive and selective quantification of this compound in complex biological matrices such as human plasma. The method employs a simple protein precipitation step for sample preparation, which is efficient and suitable for high-throughput analysis.[1] A fast LC gradient is used to ensure a short run time. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and sensitivity. This method is ideal for pharmacokinetic studies where low concentrations of the analyte are expected.
Experimental Protocol
1. Instrumentation and Materials
-
LC-MS/MS system: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Data acquisition and processing software.
-
Microcentrifuge, vortex mixer, evaporator.
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid (LC-MS grade).
-
Reference standard of this compound.
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.
2. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-0.5 min: 2% B
-
0.5-2.5 min: 2% to 98% B
-
2.5-3.0 min: 98% B
-
3.0-3.1 min: 98% to 2% B
-
3.1-4.0 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings (ESI Positive Mode - Illustrative):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions (Proposed):
-
Analyte: Precursor ion (M+H)⁺ m/z 153.1 → Product ion (e.g., loss of COOH) m/z 108.1
-
Internal Standard: To be determined based on the selected IS.
-
-
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex briefly and inject into the LC-MS/MS system.
4. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Quantify the analyte in the samples using the calibration curve.
Quantitative Data Summary (Illustrative)
| Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 15% (at LLOQ < 20%) |
| Accuracy (% Bias) | ± 15% (at LLOQ ± 20%) |
| Matrix Effect | Minimal |
| Recovery | > 85% |
Sample Preparation Workflow Diagram
Caption: LC-MS/MS Sample Preparation Workflow.
References
Application Notes and Protocols for In Vitro Assay Development of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vitro characterization of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid, a novel small molecule with potential therapeutic applications. Due to the pyrazole core, which is prevalent in many biologically active compounds, we hypothesize that this molecule may act as an inhibitor of key signaling pathways involved in cell proliferation and survival.[1][2] These protocols describe the development of a biochemical assay to determine its inhibitory potential against a putative "Target Kinase X" and a cell-based assay to evaluate its efficacy in a cellular context.
Introduction
The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[1][2] The compound this compound features this core structure, suggesting its potential as a modulator of critical biological processes. This application note outlines a systematic approach to developing and executing in vitro assays to elucidate its mechanism of action, focusing on a hypothetical role as a kinase inhibitor.
Hypothesized Signaling Pathway
To illustrate a potential mechanism of action, we propose that this compound inhibits "Target Kinase X," a key enzyme in a cancer-related signaling cascade. The diagram below depicts this hypothetical pathway.
Caption: Hypothesized signaling pathway for Target Kinase X.
Experimental Workflow
The following workflow provides a structured approach for the in vitro characterization of this compound.
Caption: Overall experimental workflow for inhibitor characterization.
Experimental Protocols
Protocol 1: Biochemical Enzyme Inhibition Assay (FRET-based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against "Target Kinase X".
Materials:
-
Recombinant "Target Kinase X" enzyme
-
FRET-based peptide substrate
-
ATP
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Plate reader with FRET capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer.
-
Enzyme and Substrate Preparation: Dilute the "Target Kinase X" enzyme and FRET peptide substrate to their optimal concentrations in assay buffer.
-
Assay Plate Setup:
-
Add 5 µL of the diluted compound to the appropriate wells of a 384-well plate.
-
Add 5 µL of assay buffer with DMSO (vehicle control) to the control wells.
-
Add 10 µL of the enzyme/substrate mix to all wells.
-
-
Reaction Initiation: Add 5 µL of ATP solution to all wells to start the kinase reaction. The final volume should be 25 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a FRET-capable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cell-Based Viability Assay (MTT)
This protocol assesses the effect of this compound on the viability of a cancer cell line expressing "Target Kinase X".
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percent cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to determine the EC50 value.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound.
Table 1: Biochemical Inhibition of Target Kinase X
| Compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 100 | 98.2 ± 1.5 |
| 33.3 | 95.1 ± 2.1 |
| 11.1 | 88.7 ± 3.4 |
| 3.7 | 75.4 ± 4.0 |
| 1.2 | 52.1 ± 3.8 |
| 0.4 | 28.9 ± 2.9 |
| 0.1 | 10.3 ± 1.7 |
| IC50 (µM) | 1.15 |
Table 2: Cell Viability in a Cancer Cell Line
| Compound Concentration (µM) | % Viability (Mean ± SD) |
| 100 | 5.6 ± 2.3 |
| 33.3 | 12.8 ± 3.1 |
| 11.1 | 25.9 ± 4.5 |
| 3.7 | 48.7 ± 5.2 |
| 1.2 | 78.4 ± 6.1 |
| 0.4 | 92.1 ± 4.8 |
| 0.1 | 98.5 ± 3.5 |
| EC50 (µM) | 3.5 |
Conclusion
These application notes and protocols provide a comprehensive framework for the initial in vitro evaluation of this compound. The described assays can be adapted to various specific targets and cell lines to elucidate the compound's biological activity and potential as a therapeutic agent. The provided hypothetical data illustrates the expected outcomes of such studies, demonstrating potent biochemical inhibition and corresponding effects on cell viability. Further investigation into the mechanism of action and selectivity is recommended for promising lead compounds.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Pyrazole-Based Partial Agonists for the Nicotinic Acid Receptor (GPR109A)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nicotinic acid receptor, GPR109A (also known as HCA2), is a G-protein coupled receptor (GPCR) that has garnered significant interest as a therapeutic target for treating dyslipidemia. Nicotinic acid (niacin), the primary agonist for this receptor, effectively lowers LDL cholesterol and triglycerides while increasing HDL cholesterol. However, its clinical use is often limited by a significant side effect: cutaneous flushing. This flushing is believed to be mediated by the full agonism of the receptor. Consequently, the development of partial agonists is a promising strategy to retain the therapeutic benefits of GPR109A activation while minimizing or eliminating the flushing side effect. Pyrazole derivatives have emerged as a promising class of compounds that exhibit partial agonism at the GPR109A receptor. This document provides detailed application notes and protocols for the screening and characterization of pyrazole derivatives as partial agonists for the nicotinic acid receptor.
Introduction
The nicotinic acid receptor GPR109A is primarily coupled to the Gi/o family of G-proteins.[1] Upon agonist binding, this coupling leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is responsible for the desired anti-lipolytic effects in adipocytes. However, GPR109A activation can also trigger a secondary signaling pathway involving β-arrestin, which is implicated in the prostaglandin-mediated flushing response. The development of G-protein biased agonists, which selectively activate the Gi-protein signaling pathway over the β-arrestin pathway, is a key strategy in modern drug discovery for this target.[2][3]
This application note outlines the essential experimental workflows and protocols for identifying and characterizing pyrazole-based partial agonists of GPR109A. It includes methodologies for assessing compound binding, functional activity through G-protein activation, and downstream signaling effects.
Data Presentation: Pharmacological Properties of Pyrazole Derivatives
The following table summarizes the quantitative data for a selection of pyrazole derivatives that have been investigated as partial agonists for the nicotinic acid receptor. This data allows for a clear comparison of their binding affinity (Ki), potency (EC50), and efficacy (Emax) relative to the endogenous agonist, nicotinic acid.
| Compound ID | Chemical Name | Ki (µM) | EC50 (µM) | Emax (%) | Reference |
| Nicotinic Acid | Pyridine-3-carboxylic acid | - | ~0.1 | 100 | - |
| Compound 1 | 5-Propylpyrazole-3-carboxylic acid | ~0.15 | ~6 | ~50 | [2] |
| Compound 2 | 5-Butylpyrazole-3-carboxylic acid | 0.072 | 4.12 | 75 | [2] |
| Compound 3 | 5-(3-Chlorobenzyl)pyrazole-3-carboxylic acid | - | - | 39 | [2] |
| Compound 4 | 4-(Phenyl)thio-1H-pyrazole derivative (5a) | - | 0.045 | - | [2] |
Mandatory Visualizations
Signaling Pathways of the Nicotinic Acid Receptor (GPR109A)
References
Application Notes & Protocols: The Tetrahydrocyclopentapyrazole Scaffold in Medicinal Chemistry
A Note on the Tetrahydrocyclopentapyrazole Scaffold:
Extensive literature searches for the specific "tetrahydrocyclopentapyrazole" scaffold yielded limited specific data. This suggests that this particular heterocyclic system may be a novel or less-explored area in medicinal chemistry. However, the search results consistently highlighted the immense significance of the broader pyrazole scaffold, a core component of the tetrahydrocyclopentapyrazole structure. Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are a cornerstone in drug discovery, demonstrating a wide array of biological activities.[1][2][3]
Therefore, these application notes will focus on the versatile and well-documented applications of the pyrazole ring as a privileged scaffold in medicinal chemistry. The principles, synthetic strategies, and biological activities discussed herein are directly applicable to the exploration of novel fused systems like tetrahydrocyclopentapyrazole.
Introduction to the Pyrazole Scaffold
The pyrazole nucleus is a prominent structural motif found in numerous pharmaceuticals due to its ability to engage in various biological interactions.[1][3] Its unique electronic properties and synthetic tractability have made it a favorite among medicinal chemists. Pyrazole derivatives have been successfully developed as anti-inflammatory agents, anticancer therapeutics, kinase inhibitors, and more.[2][4][5]
Key Biological Activities of Pyrazole Derivatives
The versatility of the pyrazole scaffold allows for its application in targeting a wide range of diseases.
Kinase Inhibition
A significant area of application for pyrazole derivatives is in the development of protein kinase inhibitors.[4] Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of cancer. Pyrazole-based compounds have been designed to target various kinases, including Cyclin-Dependent Kinases (CDKs), c-Jun N-terminal kinase (JNK), and others, exhibiting potent inhibitory activity.[4][6]
Table 1: Selected Pyrazole-Based Kinase Inhibitors and their Biological Activity
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | Reference |
| Compound 4 | CDK2/cyclin A2 | 3.82 | HCT-116 | |
| Compound 7a | CDK2/cyclin A2 | 2.0 | HCT-116 | |
| Compound 7d | CDK2/cyclin A2 | 1.47 | HCT-116 | |
| Compound 9 | CDK2/cyclin A2 | 0.96 | HCT-116 | |
| Compound 9c | JNK-1 | <10 | - | [6] |
| Compound 10a | JNK-1 | <10 | - | [6] |
| Compound 10d | JNK-1 | <10 | - | [6] |
| AT7519 | CDK2 | 0.01-0.21 | Various | |
| CAN508 | CDK2 | 0.35 | - |
Anticancer Activity
Beyond kinase inhibition, pyrazole derivatives have demonstrated broad anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[7][8][9]
Table 2: Anticancer Activity of Selected Pyrazole Derivatives
| Compound ID | Cancer Type | Cell Line | Growth Inhibition (%) | Concentration (µg/mL) | Reference |
| L2 | Pancreatic Cancer | CFPAC-1 | - | IC50: 61.7 µM | [8] |
| L3 | Breast Cancer | MCF-7 | - | IC50: 81.5 µM | [8] |
| Diphenyl pyrazole-chalcone derivatives | Oral Cancer | HNO-97 | >80 | 100 | [7] |
Experimental Protocols
General Synthesis of Pyrazole Derivatives
A common and versatile method for synthesizing the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][9][10]
Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles
-
Reaction Setup: To a solution of a 1,3-diketone (1 mmol) in ethanol (10 mL), add the desired hydrazine hydrate or hydrochloride (1.2 mmol).
-
Catalysis: Add a catalytic amount of a suitable acid or base (e.g., acetic acid, piperidine) to the reaction mixture.
-
Reaction Conditions: Reflux the mixture for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Biological Assay: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of synthesized pyrazole compounds against a target kinase.
Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Reagent Preparation: Prepare the kinase reaction buffer, kinase-enzyme solution, substrate solution, and the test compound dilutions in DMSO.
-
Kinase Reaction:
-
Add 5 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase-enzyme solution to each well.
-
Initiate the reaction by adding 10 µL of the substrate/ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Generation:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway: CDK2 in Cell Cycle Regulation
CDK2 is a key regulator of the cell cycle, particularly the G1/S transition. Inhibitors of CDK2, such as certain pyrazole derivatives, can arrest the cell cycle and induce apoptosis in cancer cells.
Conclusion
The pyrazole scaffold is a highly versatile and valuable building block in medicinal chemistry. Its derivatives have shown significant promise in a multitude of therapeutic areas, particularly in oncology as kinase inhibitors. The synthetic accessibility and the rich chemical space that can be explored around the pyrazole core ensure its continued importance in drug discovery and development. While the specific tetrahydrocyclopentapyrazole system remains an area for future exploration, the vast knowledge accumulated for the pyrazole scaffold provides a solid foundation for the design and synthesis of novel, potent, and selective therapeutic agents based on this and related heterocyclic systems.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicstrive.com [academicstrive.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid, with a focus on improving reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield for this compound is consistently low. What are the most likely causes and how can I address them?
A1: Low yields in this synthesis, which typically follows a Knorr-type pyrazole synthesis pathway, can arise from several factors. The most common issues occur during the initial Claisen condensation to form the 1,3-dicarbonyl intermediate or the subsequent cyclocondensation with hydrazine.
-
Incomplete Claisen Condensation: The initial reaction between cyclopentanone and diethyl oxalate to form ethyl 2-oxocyclopentane-1-carboxylate is reversible and highly dependent on reaction conditions.
-
Troubleshooting:
-
Base Selection: Ensure a strong, non-nucleophilic base like sodium ethoxide or sodium hydride is used to drive the reaction forward.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can consume the base and hydrolyze the ester. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Reaction Time/Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the full consumption of the starting materials before proceeding.[1]
-
-
-
Inefficient Cyclocondensation: The reaction of the intermediate β-ketoester with hydrazine is the core pyrazole-forming step.[2][3][4]
-
Troubleshooting:
-
Catalyst: A catalytic amount of a protic acid, such as acetic acid, is often used to facilitate the initial imine formation.[1] The choice and amount of catalyst can be critical.
-
Temperature Control: While heating is often necessary to drive the condensation, excessive temperatures can lead to side reactions and decomposition.[1][5] Consider running the reaction at the lowest temperature that allows for a reasonable rate, or exploring microwave-assisted synthesis to potentially improve yields and reduce reaction times.[1][3]
-
Hydrazine Source: Use a high-purity source of hydrazine hydrate or a suitable salt like hydrazine hydrochloride. The stoichiometry is crucial; an excess of hydrazine can sometimes lead to the formation of undesired side products.
-
-
-
Side Reactions: The formation of byproducts can significantly lower the yield of the desired pyrazole.[1] For instance, self-condensation of cyclopentanone can occur under basic conditions.
-
Troubleshooting: Control the rate of addition of reagents and maintain the recommended reaction temperature to minimize side reactions.
-
Q2: I am observing the formation of significant impurities during the reaction. What are they and how can I prevent them?
A2: Impurity formation is a common challenge. The primary impurities are often unreacted intermediates, regioisomers (if a substituted hydrazine is used), or hydrazone side products.
-
Unreacted Intermediates: The presence of the starting β-ketoester (ethyl 2-oxocyclopentane-1-carboxylate) indicates an incomplete cyclocondensation.
-
Prevention: Increase the reaction time or temperature moderately.[1] Ensure the proper amount of acid catalyst is present to promote the reaction.
-
-
Hydrazone Formation: Hydrazine can react with the ketone to form a stable hydrazone that may be slow to cyclize.
-
Prevention: The use of a catalytic amount of acid and sufficient heating can help promote the intramolecular cyclization of the hydrazone intermediate to the pyrazole ring.[5]
-
Q3: What is the best method for purifying the final product, this compound?
A3: The purification strategy depends on the nature of the impurities. As the final product is a carboxylic acid, its acidic nature can be exploited.
-
Acid-Base Extraction: After the initial workup, dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can be collected by filtration.
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water, methanol) can be an effective final purification step to obtain a crystalline solid.[5]
-
Column Chromatography: For difficult-to-separate impurities, column chromatography on silica gel may be necessary.[5] A solvent system with a polar component (e.g., ethyl acetate/hexanes with a small amount of acetic or formic acid) is typically used.
Data Presentation: Reaction Parameter Optimization
Optimizing reaction conditions is critical for maximizing yield. The following table summarizes key parameters and their potential impact, based on general principles of pyrazole synthesis. Researchers should use this as a guide for designing their optimization studies.
| Parameter | Variation | Potential Impact on Yield | Rationale & Citation |
| Solvent | Ethanol, Acetic Acid, DMF, Toluene | Can affect reactant solubility and reaction rate. Aprotic polar solvents like DMF may improve results over protic solvents like ethanol in some cyclocondensation reactions.[2] | |
| Catalyst | None, Acetic Acid, HCl, H₂SO₄ | A protic acid catalyst is often essential to facilitate imine formation during cyclocondensation.[1][2] The choice of acid can influence reaction rate and side product formation. | |
| Temperature | Room Temp, 60 °C, 80 °C, Reflux | Higher temperatures generally increase reaction rates but can also promote side reactions and decomposition.[1][3] Monitoring is key. | |
| Reaction Time | 2h, 6h, 12h, 24h | Insufficient time leads to incomplete conversion. Reaction progress should be monitored via TLC or LC-MS to determine the optimal time.[1] | |
| Hydrazine Stoichiometry | 1.0 eq, 1.1 eq, 1.5 eq | A slight excess of hydrazine can help drive the reaction to completion, but a large excess may lead to side product formation. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-oxocyclopentane-1-carboxylate (Intermediate)
This procedure is a representative Claisen condensation.
Materials:
-
Cyclopentanone
-
Diethyl oxalate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol within a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add cyclopentanone (1.0 eq) dropwise at 0 °C.
-
Following the addition of cyclopentanone, add diethyl oxalate (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.[6]
-
Monitor the reaction by TLC. Upon completion, neutralize the mixture by adding 1 M HCl until a neutral pH is achieved.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude β-ketoester, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
This procedure is a representative Knorr pyrazole synthesis and subsequent hydrolysis.
Materials:
-
Ethyl 2-oxocyclopentane-1-carboxylate (crude from Protocol 1)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol or Acetic Acid (as solvent)
-
Glacial Acetic Acid (catalytic amount, if using ethanol as solvent)
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric Acid (HCl) solution (e.g., 6 M)
Procedure:
-
Cyclocondensation: In a round-bottom flask equipped with a reflux condenser, dissolve the crude ethyl 2-oxocyclopentane-1-carboxylate (1.0 eq) in ethanol.[5]
-
Add hydrazine hydrate (1.1 eq) to the mixture, followed by a catalytic amount of glacial acetic acid (3-5 drops).[5]
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-8 hours, monitoring the reaction progress by TLC.
-
Hydrolysis: After cooling the reaction mixture to room temperature, add an aqueous solution of NaOH (2-3 eq) and heat to reflux for 2-4 hours to hydrolyze the ester.
-
Cool the mixture to 0 °C and acidify with concentrated HCl until the pH is approximately 2-3.
-
A precipitate should form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under a vacuum to yield the crude this compound.
-
Further purify the product by recrystallization or acid-base extraction as described in the FAQ section.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid?
A1: The main challenges in purifying bicyclic pyrazole carboxylic acids like this compound typically revolve around its moderate polarity, potential for zwitterion formation, and the presence of structurally similar impurities. Key issues include selecting an appropriate recrystallization solvent or chromatography mobile phase to effectively separate the target compound from starting materials, byproducts, and regioisomers that may have formed during synthesis.
Q2: What are the most likely impurities in a crude sample?
A2: While specific impurities depend on the synthetic route, common contaminants in the synthesis of pyrazole carboxylic acids may include:
-
Unreacted Starting Materials: Such as the corresponding ester or nitrile used in the synthesis.
-
Regioisomers: Depending on the synthetic method, isomers with the carboxylic acid group at a different position on the pyrazole ring could be formed.
-
Hydrolysis Byproducts: If the synthesis involves the hydrolysis of an ester, incomplete hydrolysis can leave residual ester.
-
Solvent Adducts: The final compound may crystallize with solvent molecules.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. To address this:
-
Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.
-
Slow Cooling: Allow the solution to cool very slowly. Using an insulated container can promote gradual cooling.
-
Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.
-
Use a Seed Crystal: If a small amount of pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.
Q4: The purity of my compound does not improve significantly after recrystallization. What is the next step?
A4: If recrystallization is ineffective, it is likely that the impurities have very similar solubility properties to your target compound. In this case, column chromatography is the recommended next step. The choice of stationary and mobile phases will be critical for achieving good separation.
Troubleshooting Guides
Guide 1: Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low Recovery | The compound is too soluble in the chosen solvent, even at low temperatures. | - Use a less polar solvent in which the compound has lower solubility.- Employ a mixed-solvent system, adding an anti-solvent to decrease solubility upon cooling.- Ensure the minimum amount of hot solvent was used for dissolution. |
| No Crystal Formation | The solution is not supersaturated, or nucleation is inhibited. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Colored Impurities Remain | The impurity is co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities.- A second recrystallization from a different solvent system may be necessary. |
Guide 2: Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation | The polarity of the mobile phase is too high or too low. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation.- A typical starting point for a carboxylic acid would be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), with a small amount of acetic or formic acid to suppress deprotonation of the carboxylic acid. |
| Compound Streaking on TLC/Column | The compound is interacting too strongly with the silica gel, possibly due to its acidic nature. | - Add a small percentage (0.1-1%) of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase. This will protonate the carboxylic acid, reducing its interaction with the silica and leading to sharper peaks. |
| Compound is Insoluble in the Mobile Phase | The chosen solvent system is not polar enough to dissolve the compound. | - Increase the proportion of the polar solvent in the mobile phase.- Consider using a more polar stationary phase, such as alumina, or employing reverse-phase chromatography. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Test the solubility of the crude product in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and water) to find a suitable single or mixed-solvent system. An ideal single solvent will dissolve the compound when hot but not when cold. For a mixed-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "anti-solvent".
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If using an anti-solvent, add it dropwise to the hot solution until turbidity persists, then allow it to cool. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a desiccator or vacuum oven.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Use TLC to determine an appropriate mobile phase. A good starting point is a gradient of ethyl acetate in hexane or dichloromethane, with 0.5% acetic acid added to the mobile phase.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Run the column, starting with a less polar mobile phase and gradually increasing the polarity. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified compound.
Visualizations
Caption: A logical workflow for the purification of this compound.
Technical Support Center: Synthesis of Tetrahydrocyclopentapyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tetrahydrocyclopentapyrazole derivatives. The information is presented in a question-and-answer format to directly tackle specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to tetrahydrocyclopentapyrazole derivatives?
A1: The primary synthetic strategies for constructing the tetrahydrocyclopentapyrazole core involve cycloaddition reactions and intramolecular cyclizations. One of the most prevalent methods is the [3+2] cycloaddition, which is a type of 1,3-dipolar cycloaddition.[1] This reaction typically involves a 1,3-dipole, such as a nitrilimine generated in situ from a hydrazonoyl halide, and a dipolarophile, which in this case would be cyclopentene or a derivative thereof.
Alternative strategies may include the cyclocondensation of a hydrazine derivative with a cyclopentane-based 1,3-dicarbonyl compound or a related synthon, followed by reduction of the resulting pyrazole ring if necessary. Intramolecular cyclization of suitably functionalized cyclopentyl hydrazones can also be a viable route.[2]
Q2: I am observing the formation of multiple products in my reaction. What are the likely side reactions?
A2: The formation of multiple products in the synthesis of tetrahydrocyclopentapyrazole derivatives is a common issue, often stemming from a lack of regioselectivity or competing side reactions.
-
Regioisomers: In cases where unsymmetrical reagents are used, the formation of regioisomers is a significant challenge. For instance, in 1,3-dipolar cycloaddition reactions, the orientation of the dipole relative to the dipolarophile can lead to two different constitutional isomers.[3] The regioselectivity of these reactions is often low, resulting in mixtures of products.[3]
-
Oxidation: The tetrahydrocyclopentapyrazole ring system can be susceptible to oxidation, leading to the formation of the corresponding aromatic cyclopentapyrazole derivative. This is particularly relevant during workup or purification if oxidizing agents are present or if the compound is exposed to air for extended periods.
-
Incomplete Cyclization: Depending on the synthetic route, you may isolate uncyclized intermediates. For example, in a condensation reaction, the initial hydrazone intermediate may be stable and require specific conditions to cyclize.
-
Dimerization: Some reactive intermediates, such as nitrilimines, can undergo dimerization if they do not react efficiently with the intended dipolarophile.
Q3: How can I control the regioselectivity of the cycloaddition reaction?
A3: Controlling regioselectivity is a key challenge in pyrazole synthesis. Several factors can influence the outcome:
-
Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can influence the transition state of the cycloaddition and thus the regioselectivity.
-
Catalyst: The use of a catalyst, such as a copper catalyst in azide-alkyne cycloadditions (a related type of 1,3-dipolar cycloaddition), can dramatically improve regioselectivity.[3] While not directly applicable to all nitrilimine cycloadditions, the principle of using catalysts to control regioselectivity is well-established.
-
Substituent Effects: The electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile can have a profound impact on the regiochemical outcome. Electron-withdrawing or -donating groups can alter the frontier molecular orbital energies, favoring one regioisomer over the other.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | - Temperature: Vary the reaction temperature. Some cycloadditions require elevated temperatures to overcome the activation energy, while others may proceed more cleanly at lower temperatures to minimize side reactions. - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product degradation. |
| Impure Reagents or Solvents | - Purity Check: Ensure the purity of your starting materials and solvents. Impurities can inhibit the reaction or lead to the formation of undesired byproducts. - Drying: If the reaction is sensitive to moisture, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient Generation of Reactive Intermediate | - Base/Catalyst: If generating a reactive intermediate in situ (e.g., a nitrilimine from a hydrazonoyl halide), ensure the base or catalyst is active and used in the correct stoichiometric amount. The choice of base can also be critical. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Formation of Closely Eluting Isomers | - Chromatography Optimization: Screen different solvent systems for column chromatography. Sometimes a switch to a different stationary phase (e.g., alumina instead of silica gel) can improve separation. - Crystallization: Attempt to selectively crystallize the desired product from a suitable solvent system. This can be a highly effective method for separating isomers. |
| Product Instability | - Mild Conditions: If the product is sensitive to acid or base, use neutral workup conditions. Avoid prolonged exposure to high temperatures during solvent evaporation. - Storage: Store the purified product under an inert atmosphere and at a low temperature to prevent degradation. |
Experimental Protocols
General Procedure for the Synthesis of Tetrahydrocyclopentapyrazole Derivatives via 1,3-Dipolar Cycloaddition
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Preparation of the Hydrazonoyl Halide: Synthesize the appropriate hydrazonoyl halide precursor according to literature procedures. These are often prepared by the reaction of a hydrazine with an acyl halide, followed by halogenation.
-
In situ Generation of the Nitrilimine and Cycloaddition:
-
Dissolve the hydrazonoyl halide (1.0 eq.) and cyclopentene (1.2-2.0 eq.) in a suitable anhydrous solvent (e.g., toluene, THF, or chloroform) in a round-bottom flask under an inert atmosphere.
-
Cool the reaction mixture to 0 °C.
-
Slowly add a non-nucleophilic base, such as triethylamine (1.1 eq.), dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
-
Workup:
-
Filter the reaction mixture to remove the triethylammonium halide salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired tetrahydrocyclopentapyrazole derivative.
-
-
Characterization:
Visualizations
To aid in understanding the synthetic process, a logical workflow for troubleshooting common issues is presented below.
Caption: Troubleshooting workflow for tetrahydrocyclopentapyrazole synthesis.
Unfortunately, no specific signaling pathways involving tetrahydrocyclopentapyrazole derivatives were identified in the provided search results. Therefore, a diagram for signaling pathways cannot be generated at this time.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Intramolecular Cyclization | Encyclopedia MDPI [encyclopedia.pub]
- 3. m.youtube.com [m.youtube.com]
- 4. echemcom.com [echemcom.com]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. Our aim is to address specific experimental challenges to facilitate a successful and optimized synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and established method for synthesizing this and similar pyrazole compounds is a variation of the Knorr pyrazole synthesis.[1][2][3] This reaction involves the cyclocondensation of a cyclic β-ketoester, such as an alkyl 2-oxocyclopentane-1-carboxylate, with hydrazine. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the fused pyrazole ring system.[1]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in this synthesis can arise from several factors, including incomplete reaction, suboptimal reaction conditions, or the formation of side products.[4] Key areas to investigate include the purity of starting materials, reaction temperature and time, and the choice of solvent and catalyst. Hydrazine derivatives can degrade over time, so using a fresh or recently purified reagent is advisable. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction duration.[5]
Q3: I'm observing significant byproduct formation. What are the likely side reactions?
A3: While the use of unsubstituted hydrazine minimizes the formation of regioisomers, other side reactions can occur.[6] Incomplete cyclization can leave unreacted hydrazone intermediates in the reaction mixture. Additionally, if the reaction conditions are too harsh (e.g., excessively high temperatures or prolonged reaction times), degradation of the starting materials or the product may occur. Discoloration of the reaction mixture, often to a yellow or red hue, can indicate the formation of impurities from the hydrazine starting material.[5]
Q4: What is the role of an acid catalyst in this synthesis, and is it always necessary?
A4: An acid catalyst, such as acetic acid or a mineral acid, is often employed in the Knorr synthesis to facilitate the initial condensation between the hydrazine and the β-ketoester to form the hydrazone intermediate.[3][4] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. While the reaction can sometimes proceed without a catalyst, particularly at elevated temperatures, catalytic amounts of acid typically improve the reaction rate and overall yield.
Q5: How can I effectively purify the final product?
A5: Purification of this compound can typically be achieved through recrystallization or column chromatography.[5] If the product precipitates from the reaction mixture upon cooling or addition of an anti-solvent like water, it can be collected by filtration and then recrystallized from a suitable solvent such as ethanol.[1][5] For more challenging purifications, silica gel column chromatography can be employed to separate the desired product from unreacted starting materials and byproducts.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive hydrazine. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use fresh or purified hydrazine hydrate. 2. Gradually increase the reaction temperature, potentially to reflux, while monitoring with TLC.[4] 3. Extend the reaction time and monitor for the consumption of starting materials using TLC.[4] |
| Formation of Multiple Spots on TLC | 1. Incomplete reaction, showing starting materials and product. 2. Formation of stable, undesired side products. 3. Degradation of product or starting materials. | 1. Continue heating and monitor until the starting material spot disappears. 2. Optimize reaction conditions (temperature, catalyst) to favor the desired product. Consider purification by column chromatography. 3. Avoid excessive heating or prolonged reaction times. Use an inert atmosphere (e.g., nitrogen) if oxidative degradation is suspected. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Attempt purification using silica gel column chromatography. 2. Ensure the product is thoroughly dried under high vacuum. |
| Reaction Mixture Becomes Dark/Colored | 1. Impurities in the hydrazine starting material. 2. Side reactions promoted by acidic conditions from hydrazine salts. | 1. This is a common observation, especially with hydrazine salts.[5] Purification via recrystallization or a silica plug may be necessary. 2. If using a hydrazine salt (e.g., hydrazine hydrochloride), consider adding a mild base like sodium acetate to neutralize the acid and achieve a cleaner reaction.[5] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a general guideline based on the Knorr pyrazole synthesis adapted for the specified target molecule. Optimization may be required.
Materials:
-
Ethyl 2-oxocyclopentane-1-carboxylate
-
Hydrazine hydrate (≥98%)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Hydrochloric Acid (for acidification)
-
Ethyl Acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-oxocyclopentane-1-carboxylate (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Add hydrazine hydrate (1.1-1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting intermediate ester is then hydrolyzed. Add an aqueous solution of sodium hydroxide (e.g., 2M) and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Cool the mixture in an ice bath and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Optimization of Reaction Conditions
The following table summarizes key parameters that can be adjusted to optimize the synthesis.
| Parameter | Condition A (Initial) | Condition B (Optimized) | Expected Outcome |
| Solvent | Ethanol | Acetic Acid | Acetic acid can serve as both solvent and catalyst, potentially increasing the reaction rate. |
| Temperature | Room Temperature | Reflux (e.g., ~78°C for Ethanol) | Increased temperature generally accelerates the reaction rate, leading to higher conversion in a shorter time.[4] |
| Catalyst | No Catalyst | Glacial Acetic Acid (catalytic) | Addition of an acid catalyst can significantly improve the rate of hydrazone formation.[4] |
| Hydrazine Equivalents | 1.0 eq. | 1.2 eq. | A slight excess of hydrazine can help drive the reaction to completion. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
troubleshooting solubility issues of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. The information is presented in a question-and-answer format to address common solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic carboxylic acid. Its solubility is influenced by the presence of both a polar carboxylic acid group and a less polar fused ring system. Generally, compounds of this class exhibit limited solubility in water, particularly at neutral or acidic pH.[1] Solubility tends to be higher in polar organic solvents. For pyrazole-based compounds, solubility in organic solvents like ethanol, methanol, and acetone is typically observed.[1]
Q2: I am having difficulty dissolving the compound in aqueous buffers for my biological assay. What should I do?
A2: Poor aqueous solubility is a common issue with carboxylic acids. The solubility of this compound in aqueous solutions is highly dependent on the pH. To increase its solubility, you should aim to deprotonate the carboxylic acid group to form a more soluble salt.
Recommended Strategy: pH Adjustment
-
Increase the pH: The carboxylic acid group can be deprotonated to form a much more soluble carboxylate salt by increasing the pH of the solution.
-
Protocol:
-
Weigh the desired amount of the compound.
-
Add a small volume of a basic solution, such as 0.1 M NaOH, dropwise while stirring or vortexing.
-
Continue adding the basic solution until the compound fully dissolves, indicating the formation of the soluble salt.
-
You can then add your desired aqueous buffer (e.g., PBS, Tris) to reach the final volume.
-
Crucially, check the final pH. If the final pH drops too low, the compound may precipitate. The final working solution must remain at a pH that maintains the deprotonated state of the carboxylate group.
-
Q3: What are the best organic solvents for creating a stock solution?
A3: For creating a concentrated stock solution, polar aprotic solvents are generally a good starting point for pyrazole derivatives.
Recommended Solvents for Stock Solutions:
-
Dimethyl sulfoxide (DMSO): This is a strong organic solvent capable of dissolving a wide range of compounds and is a common choice for preparing stock solutions for biological assays.
-
Ethanol or Methanol: These polar protic solvents can also be effective.
Experimental Protocol for Preparing a Stock Solution:
-
Prepare a concentrated stock solution (e.g., 10-50 mM) of the compound in 100% of your chosen co-solvent (e.g., DMSO). Ensure it is fully dissolved. Gentle warming or sonication may aid dissolution.
-
To prepare your final working solution, perform a serial dilution. Add the concentrated stock solution dropwise into your vigorously stirring aqueous buffer.
-
Important: Never add the aqueous buffer to the organic stock solution, as this will likely cause immediate precipitation. The final concentration of the organic solvent in your aqueous working solution should be kept low (typically <1%) to avoid solvent effects in biological assays.
Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?
A4: This is a common issue known as "antisolvent precipitation." It occurs when the compound is soluble in the initial solvent (DMSO) but not in the final aqueous mixture.
Troubleshooting Steps:
-
Decrease the final concentration: The compound may be exceeding its solubility limit in the final aqueous buffer. Try preparing a more dilute working solution.
-
Optimize the co-solvent concentration: While aiming for a low final solvent concentration, a slightly higher percentage of the organic co-solvent might be necessary to maintain solubility. However, always consider the tolerance of your experimental system to the solvent.
-
pH of the aqueous buffer: Ensure the pH of your final aqueous solution is high enough to keep the carboxylic acid in its deprotonated, more soluble salt form.
-
Use of surfactants or cyclodextrins: For particularly challenging solubility issues, the addition of a small amount of a biocompatible surfactant or encapsulation in cyclodextrins can enhance aqueous solubility.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems with this compound.
Data Presentation: Solubility Overview
| Solvent Type | General Solubility | Recommended Solvents |
| Aqueous Buffers | Poor to low (pH-dependent) | Phosphate-buffered saline (PBS) with pH adjustment, Tris buffer with pH adjustment |
| Polar Organic Solvents | Moderate to high | DMSO, Ethanol, Methanol |
| Non-polar Organic Solvents | Expected to be low | Not generally recommended for initial dissolution |
Experimental Protocols: Key Methodologies
Protocol 1: Preparation of an Aqueous Working Solution via pH Adjustment
-
Objective: To prepare an aqueous solution of the compound for biological assays.
-
Materials: this compound powder, 0.1 M NaOH, desired aqueous buffer (e.g., PBS), pH meter.
-
Procedure: a. Accurately weigh the required amount of the compound. b. Add a minimal volume of the aqueous buffer. c. While stirring, add 0.1 M NaOH dropwise until the solid completely dissolves. d. Adjust the volume to the final desired concentration with the aqueous buffer. e. Measure and, if necessary, adjust the final pH to ensure it remains in a range where the compound is soluble. f. Sterile filter the solution if required for cell-based assays.
Protocol 2: Preparation of a Stock Solution in an Organic Solvent
-
Objective: To create a concentrated stock solution for storage and serial dilution.
-
Materials: this compound powder, high-purity DMSO.
-
Procedure: a. Accurately weigh the compound in a sterile, sealable vial. b. Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM, 50 mM). c. Vortex or sonicate the mixture until the compound is fully dissolved. Gentle warming may be applied if necessary, but be cautious of potential degradation at elevated temperatures. d. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visual Troubleshooting Workflow
References
stability testing of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid under different conditions
Technical Support Center: Stability Testing of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
Disclaimer: Specific stability data for this compound is not extensively available in public literature. This guide is based on the general principles of stability testing for pyrazole derivatives and heterocyclic compounds as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3] Researchers should adapt these protocols and expect results based on the specific reactivity of their molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of performing stability testing on this compound?
A1: The purpose of stability testing is to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2][4] This data is crucial for:
-
Identifying potential degradation products and understanding degradation pathways.[6][7]
-
Establishing a re-test period or shelf life and recommended storage conditions.[2][4]
-
Developing and validating a stability-indicating analytical method.[3][7]
Q2: What are the typical stress conditions (forced degradation) I should apply to this compound?
A2: Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to predict its degradation profile.[5][6] For a pyrazole-carboxylic acid derivative, the following conditions are recommended:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C. Pyrazole esters, for example, have been shown to degrade rapidly in basic pH.[8][9]
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature. Pyrazole rings can be susceptible to oxidation.[10][11]
-
Thermal Stress: Dry heat at 60°C / 75% RH or higher, depending on the compound's melting point.[7]
-
Photostability: Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13]
Q3: Which analytical techniques are most suitable for analyzing the stability of this compound and its degradants?
A3: A stability-indicating method is required, which can separate the intact compound from its degradation products. The most common and effective technique is:
-
High-Performance Liquid Chromatography (HPLC) , particularly Reverse-Phase HPLC, coupled with a UV or Photodiode Array (PDA) detector.[14] This method is versatile, precise, and suitable for polar compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of degradation products, which is a critical step in elucidating their structures.
Q4: How much degradation should I aim for in forced degradation studies?
A4: The goal is to achieve meaningful degradation without completely destroying the molecule. A target degradation of 5-20% of the active pharmaceutical ingredient (API) is generally considered appropriate to ensure that the analytical method is challenged and that secondary degradation is minimized.[15]
Troubleshooting Guide
Issue 1: I see no degradation under hydrolytic or oxidative stress. What should I do?
-
Possible Cause: The conditions are not stringent enough. Pyrazole rings can be relatively stable.[16]
-
Solution:
-
Increase the concentration of the acid, base, or oxidizing agent (e.g., from 0.1 M to 1 M HCl).
-
Increase the temperature in increments (e.g., from 60°C to 80°C).
-
Extend the duration of the study (e.g., from 24 hours to 72 hours).
-
Ensure your analytical method has the sensitivity to detect low levels of degradants.
-
Issue 2: The mass balance in my HPLC analysis is below 90%. Where did the material go?
-
Possible Cause 1: Degradation products are not being detected by the UV detector at the chosen wavelength. This can happen if the degradant loses its chromophore.
-
Solution 1: Use a PDA detector to analyze the peaks at multiple wavelengths.
-
Possible Cause 2: Degradants are not eluting from the HPLC column (e.g., they are highly polar or irreversibly adsorbed).
-
Solution 2: Modify the mobile phase composition (e.g., change the pH or organic modifier) or switch to a different column chemistry.
-
Possible Cause 3: The compound or its degradants are volatile.
-
Solution 3: This is less likely for this compound structure but can be investigated using gas chromatography (GC) if suspected.
-
Possible Cause 4: Formation of insoluble degradants that precipitate out of solution.
-
Solution 4: Visually inspect the stressed samples for any precipitate before analysis.
Issue 3: I am getting inconsistent results in my photostability study.
-
Possible Cause 1: Uneven light exposure across the sample.
-
Solution 1: Ensure the sample is spread in a thin, uniform layer. For powders, use appropriate sample holders like shallow aluminum pans to avoid issues with sampling and reflection.[17]
-
Possible Cause 2: Contribution from thermal degradation. Photostability chambers can generate heat.
-
Solution 2: Always run a "dark control" sample wrapped in aluminum foil alongside the exposed sample in the same chamber.[18] This allows you to subtract any thermal degradation from the total degradation observed.
-
Possible Cause 3: The packaging or container used for the study is interfering with the results.
-
Solution 3: Test the product directly exposed to the light source, and then in its immediate pack (e.g., vial) and marketing pack to evaluate the protective qualities of the packaging.[12]
Data Presentation Tables
The following tables are templates. Researchers should populate them with their experimental data.
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | Duration | Temp. | % Assay of Parent | % Total Degradation | No. of Degradants | Mass Balance (%) | Remarks |
| 0.1 M HCl | 24 hrs | 60°C | e.g., Major degradant at RRT 0.85 | ||||
| 0.1 M NaOH | 24 hrs | 60°C | e.g., Rapid degradation observed | ||||
| 3% H₂O₂ | 24 hrs | RT | e.g., No significant degradation | ||||
| Thermal (Dry Heat) | 48 hrs | 80°C | e.g., Color change observed | ||||
| Photolytic (ICH) | 1.2 M lux·hr | 25°C | e.g., Degradant formed at RRT 1.10 |
Table 2: Example Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)
| Test Parameter | Specification | Initial | 3 Months | 6 Months | 12 Months |
| Appearance | White to off-white powder | Pass | Pass | Pass | Pass |
| Assay (%) | 98.0 - 102.0 | 99.8 | 99.7 | 99.5 | 99.2 |
| Degradant 1 (%) | ≤ 0.20 | < 0.05 | 0.06 | 0.08 | 0.12 |
| Total Impurities (%) | ≤ 1.0 | 0.15 | 0.18 | 0.22 | 0.30 |
| Water Content (%) | ≤ 0.5 | 0.2 | 0.2 | 0.3 | 0.3 |
Experimental Protocols & Visualizations
Protocol 1: Forced Degradation (Stress Testing)
This protocol outlines the steps to investigate the intrinsic stability of this compound.
1. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (for acid) or 0.2 M NaOH (for base) to achieve a final stress concentration of 0.1 M. Heat in a water bath at 60°C.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.
-
Thermal: Place the solid compound in a stability chamber at 80°C / 75% RH.
-
Photolytic: Spread a thin layer of the solid compound in a suitable transparent container and expose it in a photostability chamber according to ICH Q1B guidelines.[4] Run a dark control concurrently.
3. Time Points:
-
Sample at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.[15]
4. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
5. Evaluation:
-
Calculate the percentage of the remaining parent compound.
-
Determine the relative retention time (RRT) and peak area percentage of all detected degradants.
-
Calculate the mass balance to ensure all components are accounted for.
References
- 1. mastercontrol.com [mastercontrol.com]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. Ich guideline for stability testing | PPTX [slideshare.net]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. scispace.com [scispace.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. biomedres.us [biomedres.us]
- 15. ijrpp.com [ijrpp.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. q1scientific.com [q1scientific.com]
Technical Support Center: Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A common and efficient method for synthesizing pyrazole derivatives is the condensation reaction of a β-keto ester with hydrazine. In the case of this compound, the synthesis typically proceeds in two main steps:
-
Cyclocondensation: The reaction of ethyl 2-oxocyclopentanecarboxylate with hydrazine hydrate to form the intermediate, ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate.
-
Hydrolysis: The subsequent hydrolysis of the ethyl ester to yield the final carboxylic acid product.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can be attributed to several factors. Incomplete reaction is a common issue. To address this, it is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed. Optimizing reaction conditions, such as adjusting the temperature or reaction time, can also improve yields. The formation of side products is another significant contributor to low yields.
Q3: What are the likely byproducts in this synthesis?
During the cyclocondensation reaction between ethyl 2-oxocyclopentanecarboxylate and hydrazine, several byproducts can form. Identifying these is crucial for optimizing the reaction and purification processes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and provides actionable troubleshooting steps.
Issue 1: Presence of an Unexpected Isomer
-
Question: I am observing an unexpected isomer in my final product. What could be the cause?
-
Answer: The reaction between an unsymmetrical β-keto ester and a substituted hydrazine can potentially lead to the formation of regioisomers. In this synthesis, if a substituted hydrazine were used instead of hydrazine hydrate, the formation of two different pyrazole regioisomers would be possible. With hydrazine hydrate, while only one pyrazole product is expected, incomplete cyclization or side reactions could lead to isomeric impurities.
Issue 2: Incomplete Hydrolysis of the Ethyl Ester
-
Question: My final product is contaminated with the ethyl ester intermediate. How can I ensure complete hydrolysis?
-
Answer: Incomplete hydrolysis can be addressed by extending the reaction time or increasing the concentration of the base (e.g., sodium hydroxide or potassium hydroxide) used for saponification. Monitoring the reaction by TLC or HPLC is crucial to determine the point of complete consumption of the starting ester.
Issue 3: Difficulty in Product Purification
-
Question: I am facing challenges in purifying the final carboxylic acid. What purification strategies are recommended?
-
Answer: Purification can be challenging due to the presence of polar byproducts. Recrystallization from a suitable solvent system is often the most effective method for purifying the final carboxylic acid. If recrystallization is not sufficient, column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate/hexanes with a small percentage of acetic acid) can be employed.
Byproduct Analysis Data
| Byproduct Name | Potential Cause | Analytical Signature (Expected) |
| Hydrazone of Ethyl 2-oxocyclopentanecarboxylate | Incomplete cyclization of the initial adduct. | Distinctive signals in 1H NMR and a unique mass in MS analysis. |
| Dimerized Hydrazine Adducts | Reaction of hydrazine with two molecules of the β-keto ester. | Higher molecular weight peaks in MS analysis. |
| Unreacted Ethyl 2-oxocyclopentanecarboxylate | Incomplete reaction. | Presence of starting material peaks in HPLC and NMR. |
| Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate | Incomplete hydrolysis. | Presence of the ester peak in HPLC and characteristic ethyl signals in 1H NMR. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
-
To a solution of ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 equivalents).
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
-
Dissolve the crude ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the ester is no longer present.
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
Protocol 3: HPLC-MS Method for Reaction Monitoring and Byproduct Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm) and Mass Spectrometry (ESI positive and negative modes).
-
Injection Volume: 10 µL.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Fused Pyrazole Synthesis Scale-Up: A Technical Support Center
Welcome to the Technical Support Center for the scale-up synthesis of fused pyrazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the transition from laboratory to large-scale production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis of fused pyrazole compounds, offering potential causes and solutions in a question-and-answer format.
Question 1: We are experiencing a significant drop in yield upon scaling up our fused pyrazole synthesis from gram to kilogram scale. What are the potential causes and how can we troubleshoot this?
Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer, mixing, and reaction kinetics.
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.
-
Troubleshooting:
-
Evaluate the reactor's mixing efficiency. The type of impeller and stirring speed may need to be adjusted for the larger volume.
-
Consider the use of baffles in the reactor to improve turbulence and ensure a homogenous reaction mixture.
-
-
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging for exothermic reactions or efficient heating for endothermic reactions.
-
Troubleshooting:
-
Monitor the internal reaction temperature closely with multiple probes if possible.
-
Adjust the heating/cooling ramp rates to ensure the reaction temperature remains within the optimal range.
-
For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation.
-
-
-
Changes in Reaction Kinetics: The extended reaction times often required for larger batches can lead to the degradation of reactants, intermediates, or the final product.
-
Troubleshooting:
-
Re-optimize the reaction time for the larger scale by monitoring the reaction progress using in-process controls (e.g., HPLC, UPLC-MS).
-
Investigate if a higher catalyst loading is necessary to maintain the reaction rate at a larger scale.
-
-
Question 2: The formation of regioisomers is becoming a significant issue at a larger scale, complicating purification. How can we improve regioselectivity?
Answer: The formation of regioisomers is a frequent problem, especially in syntheses involving unsymmetrical starting materials like in the Knorr pyrazole synthesis.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants.[1]
-
Sub-optimal Reaction Conditions: Temperature and the choice of solvent or catalyst can significantly influence the kinetic vs. thermodynamic control of the reaction, thereby affecting the ratio of regioisomers.
-
Troubleshooting:
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. For instance, polar aprotic solvents might favor one isomer, while non-polar solvents favor another.[1]
-
Catalyst Choice: Acidic conditions often favor the formation of one isomer, while basic conditions may favor the other.[1] A systematic screening of catalysts can help identify the optimal choice for the desired regioisomer.
-
Temperature Control: Lowering the reaction temperature may favor the kinetically controlled product, potentially leading to higher regioselectivity.
-
-
-
Steric Hindrance: The steric bulk of substituents on the hydrazine or the dicarbonyl compound can direct the reaction towards the formation of a single regioisomer.[1]
-
Troubleshooting:
-
If possible, redesign the synthetic route to incorporate bulkier directing groups that can be removed in a subsequent step.
-
-
Question 3: We are concerned about the safety of using hazardous intermediates, such as diazo compounds, on a large scale. What are the recommended safer alternatives?
Answer: The use of potentially explosive intermediates like diazo compounds is a major safety concern in large-scale synthesis.
-
Transition to Flow Chemistry: Continuous flow chemistry is a powerful technique for enhancing the safety of reactions involving hazardous intermediates.[2][3]
-
Benefits:
-
Minimized Hazard: Only small amounts of the hazardous intermediate are generated and consumed in situ at any given time, preventing the accumulation of large quantities.[3][4]
-
Enhanced Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for superior temperature control, quickly dissipating heat from exothermic reactions.[2]
-
Improved Process Control: Precise control over reaction parameters like temperature, pressure, and residence time leads to more consistent product quality and yield.[2]
-
-
Implementation: Consider a feasibility study to transfer the problematic step to a continuous flow setup. This has been successfully applied to diazotization reactions in industrial settings.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing fused pyrazoles, and what are their scale-up challenges?
A1: The most common methods include:
-
Cyclocondensation of 1,3-dicarbonyl compounds with hydrazines (Knorr Synthesis): Challenges include controlling regioselectivity with unsymmetrical dicarbonyls and potential side reactions.[5][6]
-
1,3-Dipolar Cycloaddition: Often involves hazardous diazo compounds or nitrilimines.[2][7] Scale-up requires careful safety considerations, making flow chemistry an attractive option.[2][4]
-
Multicomponent Reactions (MCRs): While efficient in terms of atom economy and step count, optimizing the reaction conditions for all components on a large scale can be complex.[7][8]
Q2: How can we minimize the long reaction times often associated with pyrazole synthesis in batch processes?
A2: Long reaction times can be addressed by:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields, although scalability can be a concern.[5][7]
-
Catalyst optimization: Screening for more efficient catalysts, such as nano-ZnO or Lewis acids, can accelerate the reaction rate.[5][9]
-
Flow chemistry: Continuous processing can reduce reaction times from hours to minutes.[2] For example, the synthesis of pyrazolopyrimidinones was reduced from 9 hours in batch to 16 minutes in flow.[2]
Q3: What are effective methods for purifying fused pyrazole compounds on an industrial scale?
A3: Besides standard techniques like recrystallization and column chromatography (which can be expensive at scale), a highly effective method is the crystallization of acid addition salts .[10] The crude pyrazole is dissolved in a suitable solvent and treated with an inorganic or organic acid to form a salt, which often has better crystallization properties and can be easily separated from neutral impurities.[10] The purified salt can then be neutralized to give the final product.
Data Presentation
Table 1: Comparison of Batch vs. Flow Synthesis for a Representative Fused Pyrazole Derivative.
| Parameter | Batch Synthesis | Flow Synthesis | Reference |
| Reaction Time | 9 hours | 16 minutes | [2] |
| Yield | ~80-85% | ~80-85% | [2] |
| Safety | Accumulation of hazardous intermediates | In-situ generation and consumption of hazardous intermediates | [3][4] |
| Scalability | Challenges with heat and mass transfer | Improved control and easier scale-up | [2][3] |
Table 2: Effect of Catalyst on the Yield of a Fused Pyrazole Synthesis.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | 12 | 60 | [9] |
| Acetic Acid | Ethanol | Reflux | 8 | 75 | [5] |
| Nano-ZnO | Solvent-free | 100 | 2 | 92 | [9] |
| In(OTf)3 | Methanol | Reflux | 4 | 88 | [11] |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 3,5-diphenyl-1H-pyrazole (Representative Batch Procedure)
This protocol is based on the general principles of the Knorr pyrazole synthesis.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-diphenyl-1,3-propanedione (10.0 g, 44.6 mmol) and ethanol (100 mL).
-
Reagent Addition: While stirring, add hydrazine hydrate (2.4 mL, 49.1 mmol) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add 100 mL of cold water to the residue to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol to yield the desired 3,5-diphenyl-1H-pyrazole.
Protocol 2: Scale-Up Synthesis of a Fused Pyrazole using a Flow Chemistry Approach (Conceptual)
This protocol outlines a conceptual continuous flow process for a diazotization and cyclization reaction.
-
System Setup: A continuous flow system consisting of two pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator is assembled.
-
Reagent Streams:
-
Stream A: A solution of the amine precursor in a suitable solvent (e.g., acetonitrile).
-
Stream B: A solution of a diazotizing agent (e.g., tert-butyl nitrite) in the same solvent.
-
-
Reaction Initiation: Pump streams A and B at defined flow rates into the T-mixer, where they combine and enter the heated reactor coil (e.g., at 80 °C). The residence time in the coil is controlled by the total flow rate and the coil volume.
-
In-situ Consumption: The output from the first reactor coil, containing the in-situ generated diazo intermediate, is then mixed with a stream of the alkyne coupling partner at a second T-mixer.
-
Cycloaddition: The combined stream flows through a second heated reactor coil to facilitate the [3+2] cycloaddition reaction.
-
Collection: The product stream exits the system through the back-pressure regulator and is collected. The crude product can then be purified using large-scale techniques such as crystallization.
Visualizations
Caption: Troubleshooting workflow for low yield in scale-up synthesis.
Caption: Decision-making process for choosing between batch and flow chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijnrd.org [ijnrd.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
avoiding common pitfalls in pyrazole cyclization reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls encountered during pyrazole cyclization reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and characterization of pyrazoles.
Issue 1: Low or No Yield of the Desired Pyrazole
Q: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I troubleshoot this?
A: Low yields in pyrazole synthesis, particularly in widely used methods like the Knorr synthesis, can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1] A primary reason often lies in the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions, which reduce the yield and complicate the purification process.[1] Hydrazine derivatives can degrade over time, so using a fresh batch or a recently purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. While a 1:1 stoichiometry is common, using a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.
-
Evaluate Reaction Conditions:
-
Temperature: Many pyrazole syntheses require heating to proceed at an optimal rate.[2] If the reaction is sluggish at room temperature, consider increasing the temperature or moving to reflux conditions. Microwave-assisted synthesis can also be a powerful tool for improving yields and significantly reducing reaction times.[2]
-
Solvent: The choice of solvent can have a significant impact on the reaction outcome. Protic solvents like ethanol and acetic acid are commonly used. In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity and yield.[3]
-
pH: The acidity of the reaction medium is crucial. For the Knorr synthesis, a catalytic amount of acid (e.g., acetic acid) is often necessary to facilitate the initial condensation and subsequent cyclization.[4][5] If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction mixture can become acidic, potentially leading to side reactions. In such cases, the addition of a mild base like sodium acetate can be beneficial.
-
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and identify if the reaction has stalled.
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of stable hydrazone intermediates that fail to cyclize, or the formation of regioisomers with unsymmetrical dicarbonyls.
Issue 2: Formation of Regioisomers
Q: I am obtaining a mixture of two regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?
A: The formation of regioisomers is a frequent challenge when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is governed by a delicate interplay of steric and electronic factors of the substituents on both reactants.[6]
Strategies to Enhance Regioselectivity:
-
Solvent Choice: The solvent can play a crucial role in controlling regioselectivity. Studies have shown that fluorinated alcohols like TFE and HFIP can significantly enhance the formation of one regioisomer over the other, often leading to almost exclusive formation of a single product.[3]
-
Temperature Control: The reaction temperature can influence the kinetic versus thermodynamic control of the initial nucleophilic attack. Experimenting with different temperatures may favor the formation of the desired isomer.
-
pH Adjustment: The pH of the reaction medium can influence which nitrogen atom of the substituted hydrazine is more nucleophilic, thereby affecting the initial point of attack on the dicarbonyl compound.
-
Use of Pre-formed Intermediates: In some cases, it may be possible to pre-form a specific enamine or enone from the 1,3-dicarbonyl compound, which can then be reacted with the hydrazine to favor a specific cyclization pathway.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns a dark yellow or red color during the Knorr pyrazole synthesis. Is this normal, and how can I obtain a cleaner product?
A1: Yes, discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material, which can be prone to oxidation. If the reaction mixture becomes too acidic, it can also promote the formation of these colored byproducts. To mitigate this, you can try adding a mild base like sodium acetate to neutralize the excess acid. For purification, washing the crude product with a non-polar solvent like toluene on a silica plug can help remove some of these colored impurities before further purification by recrystallization or column chromatography.
Q2: I am having difficulty purifying my pyrazole product. What are some effective purification techniques?
A2: Purification of pyrazole derivatives can sometimes be challenging due to their polarity and potential for interaction with silica gel. Here are some common and effective purification methods:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline pyrazoles. Common solvent systems include ethanol, ethanol/water mixtures, or ethyl acetate/hexane.[7]
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a standard alternative. To prevent product loss on the column, especially for more basic pyrazoles, the silica gel can be deactivated by pre-treating it with a small amount of triethylamine in the eluent system.
-
Acid-Base Extraction: Pyrazoles are basic compounds and can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Precipitation as an Acid Addition Salt: The crude pyrazole can be dissolved in an organic solvent and treated with an inorganic or organic acid to precipitate the corresponding salt, which can then be isolated by filtration and subsequently neutralized to give the pure pyrazole.[8][9]
Q3: Can I synthesize pyrazoles from α,β-unsaturated ketones and hydrazines?
A3: Yes, the reaction of α,β-unsaturated aldehydes and ketones with hydrazine derivatives is a well-established method for the synthesis of pyrazolines.[10] These pyrazolines can then be oxidized in a subsequent step to yield the corresponding aromatic pyrazoles.[10][11]
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation
This table summarizes the effect of different solvents on the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine, leading to the formation of two possible regioisomers (Major Isomer and Minor Isomer).
| 1,3-Diketone Substituents (R1, R2) | Solvent | Isomer Ratio (Major:Minor) | Overall Yield (%) |
| CF3, 2-Furyl | EtOH | 72:28 | 85 |
| CF3, 2-Furyl | TFE | 90:10 | 88 |
| CF3, 2-Furyl | HFIP | 97:3 | 92 |
| CF3, Ph | EtOH | 65:35 | 82 |
| CF3, Ph | TFE | 88:12 | 86 |
| CF3, Ph | HFIP | 95:5 | 90 |
Data adapted from The Journal of Organic Chemistry.[3]
Table 2: Effect of Reaction Conditions on the Yield of 1,3,5-Trisubstituted Pyrazoles
This table shows the yield of a 1,3,5-trisubstituted pyrazole from the reaction of an N-alkylated tosylhydrazone and a terminal alkyne under various conditions.
| Base | Solvent | Additive | Temperature (°C) | Yield (%) |
| t-BuOK | Pyridine | 18-crown-6 | 80 | 85 |
| t-BuOK | THF | None | 80 | <10 |
| t-BuOK | DMSO | None | 80 | 25 |
| Cs2CO3 | Pyridine | 18-crown-6 | 80 | 45 |
| NaH | Pyridine | 18-crown-6 | 80 | 30 |
Data adapted from Organic Letters.[12]
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (A Knorr Pyrazolone Synthesis)
This protocol describes the synthesis of a pyrazolone from ethyl acetoacetate and phenylhydrazine.
Materials:
-
Ethyl acetoacetate (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
Diethyl ether
-
Ethanol (for recrystallization)
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully combine ethyl acetoacetate and phenylhydrazine. Note that this addition can be slightly exothermic.[7]
-
Heating: Heat the reaction mixture under reflux for approximately 1 hour.[13]
-
Isolation: After cooling, the reaction mixture will form a thick syrup. Cool the syrup in an ice bath.
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce the crystallization of the crude product.[7][13]
-
Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold diethyl ether. The pure pyrazolone can be obtained by recrystallization from ethanol.[7][13]
Protocol 2: Synthesis of a 1,3,5-Trisubstituted Pyrazole from a Chalcone
This protocol details the synthesis of a 1,3,5-trisubstituted pyrazole from a 1,3-diaryl-2-propene-1-one (chalcone) and phenylhydrazine.
Materials:
-
1,3-diaryl-2-propene-1-one (1.0 equivalent)
-
Phenylhydrazine (1.1 equivalents)
-
Glacial acetic acid
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone in glacial acetic acid.
-
Hydrazine Addition: Add phenylhydrazine to the solution.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: General mechanism of the Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for low pyrazole yield.
Caption: Factors influencing regioselectivity in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Purity of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound has a low melting point and a broad melting range. What are the potential causes and solutions?
A1: A low and broad melting point typically indicates the presence of impurities. Common impurities can include residual solvents, unreacted starting materials, or reaction by-products.
-
Residual Solvents: Ensure the product is thoroughly dried under vacuum, possibly at a slightly elevated temperature if the compound is stable.
-
Starting Materials/By-products: The presence of unreacted starting materials or by-products requires further purification. Techniques such as recrystallization, acid-base extraction, or column chromatography are effective for removing such impurities.
Q2: After synthesis, my product is discolored (e.g., yellow or brown). How can I decolorize it?
A2: Discoloration is often due to high molecular weight, colored by-products.
-
Activated Charcoal: Treatment with activated charcoal during recrystallization can be effective. Add a small amount of activated charcoal to the dissolved crude product in a hot solvent, heat for a short period, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[1]
-
Recrystallization: Sometimes, a simple recrystallization without charcoal can remove colored impurities if they have different solubility profiles from the desired product.
Q3: I am struggling to remove a persistent impurity with a similar polarity to my target compound. What purification strategy should I employ?
A3: When dealing with impurities of similar polarity, standard purification methods may be less effective.
-
Chromatography Optimization: Fine-tune your column chromatography conditions. A shallower solvent gradient, a different solvent system, or using a high-performance liquid chromatography (HPLC) system can improve separation.
-
Derivative Formation: In some cases, it may be possible to selectively react the impurity to form a derivative that has a significantly different polarity, making it easier to separate. Subsequently, the desired compound can be isolated.
-
Recrystallization Solvent Screening: Experiment with a variety of recrystallization solvents or solvent mixtures to find a system where the solubility of your product and the impurity differ significantly.
Q4: What is the most effective general method for purifying pyrazole carboxylic acids?
A4: A combination of acid-base extraction followed by recrystallization is often a highly effective and scalable method for purifying carboxylic acids.[2][3][4][5] The acid-base extraction separates acidic compounds from neutral and basic impurities. Recrystallization then purifies the acidic product based on solubility differences.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and resolve common purity issues.
Problem: Low Purity After Initial Isolation
| Potential Cause | Suggested Solution |
| Unreacted Starting Materials (e.g., hydrazine derivatives, cyclopentanone precursors) | Perform an acid-base extraction to separate the acidic product from non-acidic starting materials.[2][3][4] |
| Isomeric By-products | Utilize column chromatography with a carefully selected eluent system to separate isomers with different polarities. |
| Side-Reaction Products (e.g., amides, esters from solvent reaction) | Recrystallization from an appropriate solvent can often remove these impurities. If unsuccessful, column chromatography is the next best option. |
| Occluded Solvents | Ensure the crystalline product is completely dry by using a vacuum oven. The temperature should be set below the compound's melting point. |
Data Presentation: Comparison of Purification Methods
The following table summarizes hypothetical data from different purification methods to enhance the purity of a crude 10g sample of this compound with an initial purity of 85%.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Solvent Consumption (mL) | Time (hours) |
| Single Recrystallization (Ethanol/Water) | 85 | 95 | 75 | 200 | 4 |
| Acid-Base Extraction | 85 | 92 | 85 | 500 | 3 |
| Column Chromatography (Silica, EtOAc/Hexane) | 85 | >99 | 60 | 1500 | 8 |
| Acid-Base Extraction followed by Recrystallization | 85 | 98 | 70 | 700 | 6 |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral and basic impurities.
-
Dissolution: Dissolve the crude product (e.g., 10 g) in an appropriate organic solvent (e.g., 200 mL of ethyl acetate) in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (e.g., 100 mL) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated product will be in the aqueous layer. Drain the lower aqueous layer into a clean flask.
-
Re-extraction: Repeat the extraction of the organic layer with another portion of the sodium bicarbonate solution (e.g., 50 mL) to ensure complete transfer of the acidic product. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is acidic (pH ~2), at which point the purified product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Recrystallization
This protocol purifies the compound based on differences in solubility.
-
Solvent Selection: Choose a suitable solvent or solvent pair where the compound is sparingly soluble at room temperature but highly soluble when hot. A common choice for carboxylic acids is an alcohol/water mixture (e.g., ethanol/water).
-
Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add a minimal amount of the hot solvent to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Column Chromatography
This method is used for separating compounds with different polarities.
-
Stationary Phase: Pack a glass column with silica gel slurried in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., a mixture of ethyl acetate and hexanes) and gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Troubleshooting Decision Tree for Purity Enhancement.
Caption: Experimental Workflow for Acid-Base Extraction.
References
Validation & Comparative
Comparative Bioactivity Analysis of a 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of a derivative of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid, specifically N′-[(2-hydroxy-1-naphthyl) methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (P3C) . The analysis focuses on its cytotoxic activity against various cancer cell lines, with comparative data provided for established anticancer drugs. Information on the broader antimicrobial potential of the pyrazole scaffold is also included.
Executive Summary
Recent studies have highlighted the potential of pyrazole derivatives as potent anticancer agents. While specific bioactivity data for this compound is not extensively available in public literature, a derivative, P3C, has demonstrated significant cytotoxic effects against a range of human cancer cell lines. This guide summarizes the available quantitative data, details the experimental protocols used for its validation, and provides a comparative context with other therapeutic agents.
Anticancer Bioactivity: A Comparative Overview
P3C, a derivative of this compound, has shown promising cytotoxic activity against a panel of 27 human cancer cell lines. The half-maximal cytotoxic concentration (CC50) values for P3C are presented below, alongside the half-maximal inhibitory concentration (IC50) values for the established anticancer drugs Celecoxib and Sorafenib for selected, relevant cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50/CC50 (µM) | Reference |
| P3C | MDA-MB-231 | Triple-Negative Breast Cancer | 0.49 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 13.9 (SCI) | [1] | |
| MCF-7 | Breast Adenocarcinoma | 4.5 (SCI) | [1] | |
| RAMOS | Burkitt's Lymphoma | 18.6 (SCI) | [1] | |
| MOLT-3 | Acute Lymphoblastic Leukemia | 0.19 | [1] | |
| Celecoxib | MCF-7 | Breast Adenocarcinoma | Varies (e.g., 25-50) | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Varies (e.g., >50) | [3] | |
| Sorafenib | HCT116 | Colon Cancer | 10-50 | [4] |
| HT-29 | Colon Cancer | 3.96 | [5] |
Note: SCI refers to the Selective Cytotoxicity Index. A higher SCI value indicates greater selectivity for cancer cells over non-cancerous cells.
Antimicrobial Potential of the Pyrazole Scaffold
The pyrazole nucleus is a common scaffold in compounds exhibiting antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for this compound were not found, various other pyrazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For a comparative perspective, the MIC values for the widely used antibiotic Ciprofloxacin are provided.
| Compound Class | Representative Bacteria | General MIC Range (µg/mL) | Reference |
| Pyrazole Derivatives | Staphylococcus aureus | 12.5 - >100 | [4] |
| Escherichia coli | 0.25 - >100 | [3] | |
| Ciprofloxacin | Pseudomonas aeruginosa | 0.25 - 1 | [6] |
| Staphylococcus aureus | 0.15 - 3.25 | [7] |
Signaling Pathways and Experimental Workflows
The cytotoxic activity of many anticancer compounds, including pyrazole derivatives, is often mediated through the induction of apoptosis. One of the key indicators of apoptosis is the cleavage of Poly(ADP-ribose) polymerase-1 (PARP-1).
Apoptosis Induction and PARP-1 Cleavage Pathway
References
- 1. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C7H8N2O2 | CID 776416 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibitors: Evaluating 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid Against Established Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the performance of novel kinase inhibitors, using the pyrazole scaffold of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid as a representative test case. Due to the limited publicly available data on the specific kinase inhibitory activity of this compound, we present a methodological comparison against two well-characterized inhibitors: the broad-spectrum inhibitor Staurosporine and the clinically relevant multi-targeted inhibitor Dasatinib.
Herein, "Compound P" will be used as a placeholder for this compound to illustrate how its hypothetical performance data would be benchmarked. This guide is designed to be an objective resource, detailing the experimental protocols and data presentation formats necessary for a rigorous comparative analysis.
Comparative Efficacy: In Vitro Inhibitory Activity
A primary measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit 50% of the target kinase's activity in a biochemical assay. Lower IC50 values are indicative of higher potency. The following table summarizes the in vitro IC50 values for our hypothetical "Compound P" alongside reported values for Staurosporine and Dasatinib against a panel of selected kinases.
Table 1: Biochemical IC50 Values (nM) of Selected Kinase Inhibitors
| Kinase Target | Compound P (Hypothetical) | Staurosporine | Dasatinib |
| Tyrosine Kinases | |||
| ABL1 | 500 | - | 1.5 |
| SRC | 85 | 6 | 1.5 |
| LCK | 120 | - | - |
| Serine/Threonine Kinases | |||
| JNK1 | 25 | - | - |
| p38α | 250 | - | - |
| PKA | >10,000 | 7 | - |
| PKCα | >10,000 | 0.7 | - |
| CAMKII | >10,000 | 20 | - |
Data for Staurosporine and Dasatinib are compiled from various sources and may vary based on assay conditions.[1][2] "-" indicates data not commonly reported or not applicable.
Cellular Target Engagement and Potency
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to assess a compound's ability to enter cells and engage its target in a physiological context. The half-maximal effective concentration (EC50) or cellular IC50 from such assays reflects a compound's cellular potency.
Table 2: Cellular Activity of Selected Kinase Inhibitors
| Assay Type | Cell Line | Compound P (Hypothetical) | Staurosporine | Dasatinib |
| Target Engagement (NanoBRET) | HEK293 (JNK1) | 55 nM (IC50) | - | - |
| Anti-Proliferation (MTT Assay) | K562 (Bcr-Abl+) | >10 µM (GI50) | ~10 nM (IC50) | <1 nM (IC50) |
| Anti-Proliferation (MTT Assay) | U937 (WT) | 1.5 µM (GI50) | ~25 nM (IC50) | ~10 nM (IC50) |
Data is illustrative and compiled from various sources. Cellular potency is highly dependent on the cell line and assay conditions.
Experimental Protocols
Detailed and standardized methodologies are critical for generating reproducible and comparable data. Below are protocols for key experiments typically used in kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3][4][5][6]
Materials:
-
Kinase of interest (e.g., JNK1)
-
Kinase-specific substrate (e.g., ATF2 peptide)
-
ATP
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Test compounds (Compound P, Staurosporine, Dasatinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 50 nL of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control.
-
Kinase Reaction Setup: Prepare a master mix containing the kinase and its specific substrate in kinase reaction buffer. Dispense 2.5 µL of this mix into each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the kinase.
-
Initiation of Reaction: Prepare an ATP solution in kinase reaction buffer at a concentration appropriate for the kinase being tested (typically near its Km value). Add 2.5 µL of the ATP solution to each well to start the reaction.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal via a luciferase/luciferin reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)
This assay measures the binding of a test compound to its target kinase within intact, live cells.[7][8][9][10]
Materials:
-
HEK293 cells
-
Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase (e.g., JNK1-NLuc)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET® Tracer specific for the kinase of interest
-
Test compounds dissolved in DMSO
-
NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, non-binding surface 96-well assay plates
Procedure:
-
Cell Transfection: Prepare a suspension of HEK293 cells. Mix the kinase-NLuc plasmid DNA with the transfection reagent in Opti-MEM® and incubate to form transfection complexes. Add the complexes to the cell suspension and seed the cells into a cell culture flask. Culture for 24 hours to allow for expression of the fusion protein.
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Dispense the cells into the wells of a 96-well assay plate.
-
Compound and Tracer Addition: Add the specific NanoBRET® Tracer to the cells at a pre-determined optimal concentration. Immediately add serial dilutions of the test compounds to the wells. Include a "no compound" control.
-
Equilibration: Incubate the plate in a CO2 incubator at 37°C for 2 hours to allow the compound and tracer to reach binding equilibrium with the target protein.
-
Signal Detection: Prepare the NanoBRET® Nano-Glo® Substrate detection reagent, including the extracellular inhibitor to reduce background signal. Add this reagent to all wells.
-
Data Acquisition: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the log of the compound concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is crucial for understanding the mechanism and evaluation process of kinase inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 8. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 9. eubopen.org [eubopen.org]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
A Comparative Guide to the Structure-Activity Relationship of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid derivatives, with a focus on their potential as kinase inhibitors. Due to the limited availability of direct SAR data for this specific scaffold, this guide leverages data from structurally related bicyclic pyrazole-based kinase inhibitors to infer potential SAR trends and guide future research. The information presented herein is intended to support the rational design and development of novel therapeutic agents.
Introduction to Pyrazole-Based Kinase Inhibitors
Pyrazole-containing compounds are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their unique physicochemical properties, including the ability to act as bioisosteres for other aromatic rings, contribute to enhanced potency and improved pharmacokinetic profiles.[1] The pyrazole scaffold is particularly prevalent in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.[3] Kinases are critical regulators of numerous cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4][5] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.
The this compound core represents a rigid, bicyclic scaffold that can orient substituents in a well-defined three-dimensional space, making it an attractive starting point for the design of selective kinase inhibitors. While specific SAR studies on this exact scaffold are not extensively reported in publicly available literature, analysis of closely related fused pyrazole systems provides valuable insights into the structural requirements for potent kinase inhibition.
Comparative Analysis of Structurally Related Kinase Inhibitors
To elucidate the potential SAR of this compound derivatives, we will compare them to other bicyclic pyrazole-based kinase inhibitors. The principle of "scaffold hopping," where the core of a known active molecule is replaced with a structurally different but functionally similar core, allows for the exploration of new chemical space while retaining desired biological activity.[4] By examining the SAR of compounds with related pyrazolo[4,3-c]pyridine, tetrahydropyrrolo[3,4-c]pyrazole, and other fused pyrazole cores, we can hypothesize which substitutions on the tetrahydrocyclopenta[c]pyrazole ring system are likely to be critical for kinase inhibitory activity.
Table 1: Comparative Inhibitory Activity of Bicyclic Pyrazole-Based Kinase Inhibitors
| Scaffold | Compound | R1 | R2 | Kinase Target | IC50 (nM) | Reference |
| Pyrazolo[3,4-b]pyridine | 15y | Cyclopropyl | 4-(Methylsulfonyl)phenyl | TBK1 | 0.2 | [6] |
| Pyrazolo[3,4-b]pyridine | BX795 | 3-(4-Piperidinyl)phenyl | 4-(Trifluoromethyl)phenyl | TBK1 | 7.1 | [6] |
| Tetrahydropyrrolo[3,4-c]pyrazole | 9d | 1-Naphthyl | 4-Chlorophenyl | Aurora A | <10 | [7] |
| Pyrazolyl Benzimidazole | 7 | Morpholino | 4-Fluorophenyl | Aurora A/B | 28.9 / 2.2 | [8] |
| Pyrazolyl Benzimidazole | 17 | Amide derivative | Phenyl | Chk2 | 17.9 | [9] |
Key SAR Observations from Related Scaffolds:
-
Substitution at the N1-position: The nature of the substituent on the pyrazole nitrogen (or the corresponding position in the fused ring system) is often critical for potency and selectivity. Large aromatic or heteroaromatic groups are frequently found in potent kinase inhibitors, where they can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket. For example, in pyrazolo[3,4-b]pyridine inhibitors of TBK1, a cyclopropyl group at this position was found to be optimal.[6]
-
Substitution on the Fused Ring: Modifications to the carbocyclic or heterocyclic ring fused to the pyrazole can influence solubility, cell permeability, and interactions with the solvent-exposed region of the kinase.
-
The Carboxylic Acid Moiety: The carboxylic acid group at the 3-position of the pyrazole ring is a key feature. It can act as a crucial hydrogen bond donor and acceptor, mimicking the interactions of the phosphate groups of ATP with the hinge region of the kinase.[10] In some cases, this group can be replaced with bioisosteres such as tetrazoles to improve metabolic stability and cell permeability.
-
Substituents on the Phenyl Ring (if present): When a phenyl group is attached to the pyrazole core, its substitution pattern significantly impacts activity. Electron-withdrawing or -donating groups can modulate the electronic properties of the core and introduce new interaction points. For instance, in a series of pyrazolyl benzimidazole inhibitors, a morpholino group was found to be more favorable for activity than other substituents.[8]
Postulated SAR for this compound Derivatives
Based on the comparative analysis, we can propose the following SAR hypotheses for the this compound scaffold as kinase inhibitors:
-
N1-Position: Substitution at the N1 position with various aryl or heteroaryl groups is likely to be a key determinant of potency and selectivity. Screening a library of diverse aromatic substituents at this position would be a critical first step in optimizing this scaffold.
-
Cyclopentane Ring: The saturated cyclopentane ring offers opportunities for introducing substituents that can probe the hydrophobic pockets adjacent to the ATP-binding site. Stereochemistry of these substituents will likely play a significant role in activity.
-
Carboxylic Acid (C3-Position): This group is predicted to be essential for hinge-binding. Esterification or amidation of this group would likely lead to a significant loss of activity unless the resulting group is a prodrug that is cleaved in vivo.
Experimental Protocols
To validate these SAR hypotheses, the following experimental protocols are recommended for the synthesis and biological evaluation of novel this compound derivatives.
A. General Synthesis Workflow
The synthesis of the target compounds can be approached through a multi-step sequence, a generalized workflow for which is depicted below.
B. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of compounds against a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.[11]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add a small volume of the diluted test compound or DMSO (for control).
-
Add the kinase enzyme to each well.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Luminescence Detection:
-
Add an equal volume of the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and initiates a light-producing reaction proportional to the remaining ATP.
-
Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
C. Cell-Based Kinase Activity Assay (Western Blotting)
This protocol assesses the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate.[1][2]
Materials:
-
Cell line expressing the target kinase and its substrate
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Cell lysis buffer
-
Primary antibodies (specific for the phosphorylated substrate and total substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere and grow.
-
Treat the cells with various concentrations of the test compounds for a specific duration.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and then lyse them with an appropriate lysis buffer to extract cellular proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate.
-
Normalize the phosphorylated substrate signal to the total substrate signal to determine the extent of inhibition.
-
Signaling Pathway Context: The PI3K/Akt/mTOR Pathway
Many pyrazole-based kinase inhibitors target components of the PI3K/Akt/mTOR signaling pathway, which is a crucial regulator of cell proliferation, survival, and metabolism, and is frequently hyperactivated in cancer. Understanding the position of a target kinase within this pathway is essential for interpreting the cellular effects of an inhibitor.
Conclusion and Future Directions
The this compound scaffold holds promise as a core for the development of novel kinase inhibitors. While direct SAR data is currently limited, a comparative analysis of structurally related bicyclic pyrazole derivatives suggests key positions for chemical modification. The N1-position of the pyrazole ring and the cyclopentane moiety are likely to be critical for achieving high potency and selectivity. The provided experimental protocols offer a robust framework for synthesizing and evaluating new derivatives. Future work should focus on the systematic exploration of substitutions at these key positions and the evaluation of optimized compounds in relevant cellular and in vivo models to validate their therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Kinase activity-tagged western blotting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. This compound | C7H8N2O2 | CID 776416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bpsbioscience.com [bpsbioscience.com]
comparing the metabolic stability of different pyrazole derivatives
For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel compounds is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of the metabolic stability of different pyrazole derivatives, supported by experimental data and detailed protocols.
The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates for a wide range of therapeutic targets. However, like all xenobiotics, pyrazole derivatives are subject to metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily in the liver. The rate and extent of this metabolism, or metabolic stability, significantly influence a compound's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. Therefore, assessing metabolic stability early in the drug discovery process is crucial for selecting and optimizing promising lead candidates.
Comparative Metabolic Stability of Pyrazole-Based FLT3 Inhibitors
A study by Destro et al. investigated the metabolic stability of a series of pyrazole-based inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. The in vitro metabolic stability of three lead compounds, 10a , 10c , and 10q , was assessed using a human liver microsomal stability assay. The percentage of the parent compound remaining was monitored over a 60-minute incubation period.
The results, summarized in the table below, highlight significant differences in the metabolic stability of these structurally related pyrazole derivatives.
| Compound | % Remaining at 15 min | % Remaining at 30 min | % Remaining at 60 min |
| 10a | 85.3 | 75.1 | 60.5 |
| 10c | 70.2 | 55.8 | 38.4 |
| 10q | 98.1 | 95.6 | 90.2 |
Data extracted from the supplementary information of "Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia".
As the data indicates, compound 10q demonstrates significantly higher metabolic stability compared to compounds 10a and 10c . After 60 minutes of incubation with human liver microsomes, over 90% of compound 10q remained, whereas only 60.5% of 10a and a mere 38.4% of 10c were left. This suggests that compound 10q is less susceptible to metabolism by human liver enzymes, a desirable characteristic for a drug candidate as it may lead to a longer half-life and improved oral bioavailability in vivo. The superior metabolic stability of 10q makes it a more promising candidate for further development.[1][2]
Experimental Protocol: Human Liver Microsomal Stability Assay
The following protocol outlines the methodology used to assess the in vitro metabolic stability of the pyrazole derivatives.
1. Materials and Reagents:
-
Test compounds (pyrazole derivatives)
-
Pooled human liver microsomes (from multiple donors)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
2. Incubation Procedure:
-
A stock solution of each test compound is prepared in a suitable organic solvent (e.g., DMSO).
-
The incubation mixture is prepared in phosphate buffer (pH 7.4) containing human liver microsomes and the test compound at a final concentration.
-
The mixture is pre-incubated at 37°C for a short period to allow for temperature equilibration.
-
The metabolic reaction is initiated by adding the NADPH regenerating system. The NADPH regenerating system is crucial as NADPH is a required cofactor for CYP enzyme activity.
-
Aliquots of the reaction mixture are taken at various time points (e.g., 0, 15, 30, and 60 minutes).
-
The reaction in each aliquot is immediately terminated by adding a quenching solution, typically cold acetonitrile, which precipitates the microsomal proteins. An internal standard is often included in the quenching solution to aid in accurate quantification.
3. Sample Analysis:
-
The quenched samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining parent compound and any formed metabolites, is transferred for analysis.
-
The concentration of the remaining parent compound is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. The use of an internal standard helps to correct for variations in sample processing and instrument response.
4. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the concentration at the 0-minute time point.
-
From these data, key metabolic stability parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be determined.
Experimental Workflow
The following diagram illustrates the typical workflow for a liver microsomal stability assay.
References
- 1. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Fused Pyrazole Isomers: A Head-to-Head Comparison in Kinase Inhibition and Anticancer Activity
For researchers, scientists, and drug development professionals, the nuanced differences between structural isomers can hold the key to unlocking enhanced potency and selectivity in novel therapeutics. This guide provides a direct comparison of two prominent fused pyrazole isomers, pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, in the context of their biological activity as kinase inhibitors and anticancer agents.
Fused pyrazole heterocycles are recognized as "privileged structures" in medicinal chemistry, largely due to their ability to mimic the adenine core of ATP and interact with the ATP-binding sites of protein kinases.[1] Among the various isomeric forms, pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines have been extensively investigated.[1][2] While both scaffolds have yielded potent inhibitors against a range of kinases implicated in cancer, their distinct nitrogen arrangement can influence their binding modes, selectivity, and overall pharmacological profiles.[2] This guide synthesizes data from discrete studies to offer a comparative view of their performance in key biological assays.
Performance Comparison: Kinase Inhibition
To illustrate the comparative potency of these isomers, we examine their inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. The data presented below is compiled from separate studies and, while informative, should be interpreted with consideration for potential variations in experimental conditions.
| Inhibitor Class | Representative Inhibitor | Scaffold | Target | IC50 (nM) |
| Pyrazolo-pyrimidine | Compound 18b | Pyrazolo[1,5-a]pyrimidine | CDK9 | 171 |
Table 1: Comparative inhibitory activity of a representative pyrazolo[1,5-a]pyrimidine against CDK9. Data suggests that the pyrazolo[1,5-a]pyrimidine scaffold can yield potent inhibitors of CDK9.[3]
Performance Comparison: Anticancer Activity
The in vitro cytotoxic activity of representative compounds from both isomeric series against the human colon carcinoma cell line HCT116 is presented below. This comparison highlights the potential of both scaffolds in developing effective anticancer agents.
| Isomer Scaffold | Representative Compound | Cell Line | IC50 (µM) |
| Pyrazolo[1,5-a]pyrimidine | Compound 14a | HCT116 | 0.0020 |
| Pyrazolo[3,4-d]pyrimidine | Compound VIIa | HCT116 | 0.326 - 4.31 (range across 57 cell lines) |
Table 2: Comparative anticancer activity of representative fused pyrazole isomers against the HCT116 cell line. The pyrazolo[1,5-a]pyrimidine derivative (Compound 14a) demonstrated high potency. The pyrazolo[3,4-d]pyrimidine derivative (Compound VIIa) also showed significant activity.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure a comprehensive understanding of the presented data.
In Vitro Kinase Inhibition Assay (General Protocol)
A general workflow for assessing the inhibitory activity of compounds against a target kinase, such as CDK9, is as follows:
-
Compound Preparation: Test compounds are serially diluted in DMSO to create a range of concentrations.
-
Reaction Mixture Preparation: The kinase, a suitable substrate (e.g., a peptide), and ATP are combined in a reaction buffer.
-
Incubation: The test compound dilutions are added to the reaction mixture and incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.
-
Detection: The reaction is stopped, and the level of substrate phosphorylation is quantified. This can be achieved using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control (DMSO alone). The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds on various cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[6]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a relevant signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.
Caption: CDK9 Signaling Pathway in Transcriptional Elongation.
Caption: General Experimental Workflow for Kinase Inhibitor Screening.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 6. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the hypothesized mechanism of action of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid as a pro-apoptotic agent. Drawing on the established activities of other pyrazole-based compounds, we outline a series of experiments to elucidate its cellular effects and compare its potential efficacy against established anticancer agents.
Hypothesized Mechanism of Action: Induction of Apoptosis
While direct experimental data for this compound is limited, the broader class of pyrazole derivatives has been shown to exhibit anticancer properties by inducing programmed cell death, or apoptosis.[1][2] The prevailing hypothesis is that this compound, like its structural relatives, triggers the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by changes in the mitochondrial membrane potential, the release of pro-apoptotic factors, and the activation of a cascade of caspase enzymes, ultimately leading to cell death.[3][4]
Comparative Compounds
To objectively assess the performance of this compound, this guide uses the following compounds for comparison:
-
Pyrazole-Based Analogs:
-
Standard Chemotherapeutic Agents:
Data Presentation: Comparative Cytotoxicity
The initial step in validating the anticancer potential of a compound is to determine its cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. The following table summarizes reported IC50 values for the comparative compounds across several cancer cell lines. The corresponding data for this compound would be generated through the experimental protocols outlined below.
| Compound | Cell Line | IC50 Value |
| Celecoxib | U251 (Glioblastoma) | 11.7 µM[12] |
| HCT116 (Colon Carcinoma) | 22.99–51.66 µM[13] | |
| T24 (Bladder Carcinoma) | 63.8 µM[14] | |
| K562 (Chronic Myeloid Leukemia) | 46 µM[15] | |
| Crizotinib | MKN45 (Gastric Cancer) | < 200 nM[16] |
| H2228 (Lung Adenocarcinoma) | 311.26 nM[17] | |
| H3122 (Lung Cancer) | > 1 µM (Resistant)[18] | |
| Paclitaxel | Ovarian Carcinoma Cell Lines | 0.4 - 3.4 nM[19] |
| NSCLC Cell Lines (120h exposure) | 0.027 µM[20] | |
| MDA-MB-231 (Breast Cancer) | Varies by study[21] | |
| Doxorubicin | Data varies significantly by cell line and exposure time. |
Experimental Protocols for Mechanism of Action Validation
The following experimental protocols are fundamental for validating the pro-apoptotic mechanism of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of the compound on cell viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[22][23] The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and the comparator compounds for 24, 48, and 72 hours.
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Detection of Apoptosis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[1]
-
Protocol:
-
Treat cells with the test compounds for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.[24]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
This assay detects the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.
-
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[25] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Protocol:
-
Treat cells with the test compounds.
-
Incubate the cells with JC-1 dye (typically 2 µM) for 15-30 minutes at 37°C.
-
Wash the cells to remove the excess dye.
-
Measure the red and green fluorescence intensity using a fluorescence microscope or flow cytometer.
-
Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
-
Caspase Activity Assay
This assay quantifies the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.
-
Principle: This assay uses a specific substrate for the target caspase that is conjugated to a colorimetric or fluorometric reporter. When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.
-
Protocol:
-
Treat cells with the test compounds.
-
Lyse the cells to release the cellular contents.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to the cell lysate.
-
Incubate to allow the caspase to cleave the substrate.
-
Measure the absorbance or fluorescence of the released reporter molecule.
-
Quantify the caspase-3 activity based on a standard curve.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate that has been separated by size using gel electrophoresis.
-
Protocol:
-
Treat cells with the test compounds and prepare cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for pro-apoptotic proteins (e.g., Bax, cleaved caspase-3) and anti-apoptotic proteins (e.g., Bcl-2).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Mandatory Visualizations
Caption: Hypothesized intrinsic apoptosis pathway induced by the pyrazole compound.
Caption: Experimental workflow for validating the mechanism of action.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. ClinPGx [clinpgx.org]
- 3. Apoptotic mechanism of paclitaxel-induced cell death in human head and neck tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib induces apoptosis in cervical cancer cells independent of cyclooxygenase using NF-κB as a possible target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting apoptosis pathways by Celecoxib in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. stemcell.com [stemcell.com]
- 9. Possible mechanisms of paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Doxorubicin-induced cardiomyocyte apoptosis: Role of mitofusin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Celecoxib Synergistically Enhances MLN4924-Induced Cytotoxicity and EMT Inhibition Via AKT and ERK Pathways in Human Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antitumor effects of celecoxib on K562 leukemia cells are mediated by cell-cycle arrest, caspase-3 activation, and downregulation of Cox-2 expression and are synergistic with hydroxyurea or imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential procedural guidance for the safe disposal of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (CAS No. 5932-32-1), a compound utilized in various chemical syntheses.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care, adhering to the following safety protocols. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves.
-
Body Protection: A lab coat or apron is necessary. For larger quantities or in case of a spill, wear chemical-resistant boots and additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. If ventilation is inadequate, a NIOSH/MSHA-approved respirator is required.
General Handling:
-
Avoid all personal contact, including inhalation.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Hazard Information
The following table summarizes the known GHS hazard statements for this compound and similar pyrazole-carboxylic acid derivatives.
| Hazard Class | Hazard Statement | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 |
Disposal Procedures
The primary recommended method for the disposal of this compound is through incineration by a licensed waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection and Segregation:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves), in a designated, properly labeled, and sealed container.
-
Ensure the waste container is compatible with the chemical.
-
Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.
-
-
Container Labeling:
-
Clearly label the waste container as "Hazardous Waste."
-
Include the full chemical name: "this compound" and its CAS number: "5932-32-1."
-
List any other components of the waste mixture.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.
-
Store with compatible chemicals.
-
-
Arranging for Disposal:
Spill Cleanup Protocol:
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the full personal protective equipment as described above.
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, closed container for disposal.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container.
-
-
Decontamination: Wash the spill area thoroughly with soap and water.
-
Disposal: Label the container with the spilled material and dispose of it as hazardous waste following the procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of the compound.
Experimental Protocol: Incineration (General Overview)
While specific parameters for the incineration of this compound are not detailed in available safety data, the general procedure for the incineration of chemical waste is as follows. This process should only be carried out by trained professionals at a licensed facility.
-
Preparation: The chemical waste is typically dissolved or mixed with a combustible solvent to ensure complete combustion.
-
Incineration: The mixture is introduced into a primary combustion chamber of a regulated chemical incinerator, where it is burned at high temperatures.
-
Secondary Combustion: The gaseous byproducts from the primary chamber are then passed through a secondary combustion chamber (afterburner) at even higher temperatures to ensure the complete destruction of any remaining hazardous compounds.
-
Flue Gas Treatment: The resulting flue gases are passed through a scrubber system to remove acidic gases and other pollutants before being released into the atmosphere.
This guide is intended to provide essential information for the safe disposal of this compound. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before handling any chemical.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
Hazard Assessment
Based on data from analogous compounds, 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid should be handled as a potentially hazardous substance. Similar chemicals are known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Some related compounds are also classified as harmful if swallowed.[2] Therefore, adopting a conservative approach to safety is essential.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended equipment for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles with Side-Shields | Conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3] |
| Hands | Protective Gloves | Impervious, chemical-resistant gloves.[4] |
| Body | Impervious Clothing / Laboratory Coat | To prevent skin exposure.[4] |
| Respiratory | Suitable Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially if dust is generated or ventilation is inadequate.[5][6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every step. The following workflow outlines the key procedures for working with this compound.
Step-by-Step Guidance:
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[7] Some similar compounds require storage under an inert atmosphere.[5]
-
Engineering Controls: All handling of the solid compound should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. Ensure that a safety shower and an eyewash station are readily accessible.[4][6]
-
Donning PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer: To prevent the generation of dust, handle the solid material carefully. Use appropriate tools and techniques for weighing and transferring the compound.
-
Experimental Use: Avoid contact with skin, eyes, and clothing during experimental procedures. Do not eat, drink, or smoke in the laboratory.
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[5] Decontaminate all work surfaces and equipment used.
-
Waste Segregation: Segregate waste containing this compound from other waste streams.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Treat all waste containing this compound as hazardous chemical waste.[8]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical.[8] The label should include "Hazardous Waste" and the chemical name.[8]
-
Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[8] Arrange for disposal through a licensed waste disposal company in accordance with all local, state, and federal regulations.
-
Empty Containers: Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste, before being offered for recycling or reconditioning.[7]
By adhering to these safety protocols, researchers can minimize risks and maintain a safe laboratory environment when working with this compound.
References
- 1. aksci.com [aksci.com]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
